molecular formula C8H12O3 B1610129 Ethyl 2-oxohex-5-enoate CAS No. 102337-17-7

Ethyl 2-oxohex-5-enoate

Cat. No.: B1610129
CAS No.: 102337-17-7
M. Wt: 156.18 g/mol
InChI Key: JJZLGJIMYFLLOK-UHFFFAOYSA-N
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Description

Ethyl 2-oxohex-5-enoate (CAS 102337-17-7) is a high-value aliphatic compound with a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol . It serves as a versatile synthetic building block in organic chemistry and pharmaceutical research. The molecule features both a reactive 2-oxoester group and a terminal alkene functionality, making it a suitable precursor for various cyclization and conjugation reactions, such as the development of complex heterocycles or fine chemicals . Researchers should note that this compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at 2-8°C . Available in high purities of up to 97% , it is offered in quantities ranging from 50mg to 5g to suit different research scales . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Information: This compound requires careful handling. Please refer to the Safety Data Sheet (SDS) for comprehensive information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxohex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-5-6-7(9)8(10)11-4-2/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZLGJIMYFLLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448312
Record name Ethyl 2-oxohex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102337-17-7
Record name Ethyl 2-oxohex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-oxohex-5-enoate: Properties, Synthesis, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 2-oxohex-5-enoate, a bifunctional molecule with significant potential in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, outlines synthetic strategies, and explores its reactivity, offering insights into its utility as a versatile building block.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 102337-17-7) is a fascinating molecule that combines an α-keto ester and a terminal alkene within a six-carbon chain. This unique arrangement of functional groups imparts a rich and varied chemical reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures.

Molecular Formula: C₈H₁₂O₃[1]

Molecular Weight: 156.18 g/mol [1]

IUPAC Name: this compound[1]

Structure:

Physical Properties

Table 1: Predicted and Analogous Physical Properties

PropertyValueSource/Basis
Boiling Point ~220-230 °C (at 760 mmHg)Analogy with 2-ethylhexanoic acid (Boiling Point: 228 °C)[2]
Density ~1.044 g/cm³Predicted for a similar structure
Refractive Index ~1.420-1.430Analogy with 2-ethylhexanoic acid (1.420-1.426)[3]
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Sparingly soluble in water.General solubility of esters.
XLogP3 1.4Computed by PubChem[1]

It is crucial for researchers to experimentally determine these properties for any synthesized batches to ensure purity and for accurate reaction planning.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of this compound. While experimental spectra are not publicly available, a detailed prediction of the key spectral features is provided below.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for each set of non-equivalent protons.

  • Vinyl Protons: A complex multiplet between 5.7-5.9 ppm (1H, -CH=CH₂) and two multiplets around 5.0-5.1 ppm (2H, -CH=CH ₂) are characteristic of the terminal alkene.

  • Ethyl Ester Protons: A quartet around 4.2-4.3 ppm (2H, -O-CH ₂-CH₃) and a triplet around 1.3 ppm (3H, -O-CH₂-CH ₃).

  • Methylene Protons: Two distinct triplets are expected for the two methylene groups in the chain. The protons alpha to the alkene (C4) would appear around 2.3-2.5 ppm, while the protons alpha to the ketone (C3) would be further downfield, around 2.8-3.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbons: Two signals in the downfield region are expected for the ketone (C2, ~195-205 ppm) and the ester (C1, ~160-170 ppm) carbonyls.

  • Alkene Carbons: Signals for the terminal alkene will appear around 136-138 ppm (-C H=CH₂) and 115-117 ppm (-CH=C H₂).

  • Ethyl Ester Carbons: The methylene carbon of the ethyl group (-O-C H₂-CH₃) will be around 61-63 ppm, and the methyl carbon (-O-CH₂-C H₃) will be around 14 ppm.

  • Methylene Carbons: The methylene carbons of the hexanoate chain (C3 and C4) will appear in the 25-40 ppm region.

IR (Infrared) Spectroscopy: The IR spectrum will clearly show the presence of the key functional groups.

  • C=O Stretching: Two strong absorption bands are expected in the carbonyl region: one for the α-keto group (~1720-1740 cm⁻¹) and another for the ester carbonyl (~1735-1750 cm⁻¹). These may overlap.

  • C=C Stretching: A medium intensity band around 1640-1650 cm⁻¹ will indicate the presence of the alkene.

  • =C-H Stretching: A peak just above 3000 cm⁻¹ (typically ~3070-3090 cm⁻¹) is characteristic of the vinylic C-H bonds.

  • C-O Stretching: A strong band in the 1000-1300 cm⁻¹ region will correspond to the C-O stretching of the ester group.

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 156. Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and cleavage at the α-keto position.

Synthesis and Purification

The synthesis of this compound can be approached through several established methods for the preparation of α-keto esters. A plausible and efficient route involves the acylation of an appropriate organometallic reagent with an ethyl oxalyl chloride, followed by the introduction of the terminal alkene. A more direct approach could be the oxidation of a corresponding α-hydroxy ester.

Proposed Synthetic Pathway: Acylation of a Grignard Reagent

A robust method for constructing the carbon skeleton is the reaction of a Grignard reagent with an appropriate electrophile.

Synthesis But-3-en-1-ylmagnesium bromide But-3-en-1-ylmagnesium bromide (Grignard Reagent) Reaction Grignard Reaction (e.g., in THF, low temp) But-3-en-1-ylmagnesium bromide->Reaction Ethyl oxalyl chloride Ethyl oxalyl chloride (Acylating Agent) Ethyl oxalyl chloride->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound via a Grignard reaction.

Experimental Protocol (Exemplary):

Caution: This is a proposed protocol and should be optimized and performed with appropriate safety precautions by qualified personnel.

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 4-bromo-1-butene in anhydrous THF is added dropwise to initiate the formation of but-3-en-1-ylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.

  • Acylation Reaction: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. A solution of ethyl oxalyl chloride in anhydrous THF is then added dropwise with vigorous stirring. The reaction temperature must be carefully controlled to prevent side reactions.

  • Workup and Purification: After the addition is complete, the reaction is stirred at low temperature for a specified time and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality in Experimental Choices:

  • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. An inert atmosphere is crucial to prevent their decomposition and ensure a high yield of the desired product.

  • Anhydrous Solvents: The use of anhydrous solvents is mandatory to prevent the quenching of the Grignard reagent by water.

  • Low Temperature: The acylation reaction is highly exothermic. Performing the reaction at low temperatures helps to control the reaction rate, minimize the formation of byproducts from the reaction of the ketone product with the Grignard reagent, and improve the overall yield.

  • Quenching with Ammonium Chloride: A saturated solution of ammonium chloride is a mild acidic quenching agent that effectively destroys any unreacted Grignard reagent without causing significant hydrolysis of the ester.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound opens up a wide array of possibilities for its application in organic synthesis. The reactivity of the α-keto ester and the terminal alkene can be selectively addressed or utilized in tandem to construct complex molecular scaffolds.

Reactivity cluster_alkene Alkene Reactivity cluster_ketoester α-Keto Ester Reactivity Alkene Terminal Alkene (-CH=CH2) Cycloaddition Cycloaddition Reactions (e.g., Diels-Alder, [2+2]) Alkene->Cycloaddition Michael_Addition Michael Addition Alkene->Michael_Addition Hydroboration Hydroboration-Oxidation Alkene->Hydroboration Keto_Ester α-Keto Ester (-CO-CO-OEt) Nucleophilic_Addition Nucleophilic Addition to Ketone Keto_Ester->Nucleophilic_Addition Wittig_Reaction Wittig-type Reactions Keto_Ester->Wittig_Reaction Heterocycle_Formation Heterocycle Synthesis Keto_Ester->Heterocycle_Formation

Caption: Key reaction pathways for the functional groups of this compound.

Reactions at the Terminal Alkene
  • Cycloaddition Reactions: The terminal double bond can participate in various cycloaddition reactions. For instance, it can act as a dienophile in Diels-Alder reactions with suitable dienes to form cyclohexene derivatives. [2+2] photocycloadditions are also a possibility for the construction of cyclobutane rings, which are valuable motifs in natural product synthesis.[4][5][6]

  • Michael Addition: While the terminal alkene is not activated by a conjugated electron-withdrawing group, under certain catalytic conditions, it could potentially undergo conjugate addition reactions.[7][8][9][10]

  • Hydroboration-Oxidation: This classic transformation can be used to convert the terminal alkene into a primary alcohol, providing a handle for further functionalization.

Reactions at the α-Keto Ester Moiety
  • Nucleophilic Addition to the Ketone: The ketone carbonyl is susceptible to attack by a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), enamines, and ylides. This allows for the introduction of various substituents at the C2 position.

  • Wittig-type Reactions: The ketone can undergo Wittig and Horner-Wadsworth-Emmons reactions to form substituted alkenes.

  • Synthesis of Heterocycles: The 1,2-dicarbonyl unit is a powerful synthon for the construction of various heterocyclic systems. For example, condensation with hydrazines can yield pyrazoles, while reaction with 1,2-diamines can lead to the formation of quinoxalines.

Tandem and Domino Reactions

The true synthetic power of this compound lies in the potential for tandem or domino reactions that engage both functional groups. For example, an intramolecular cyclization could be envisioned where a nucleophile adds to the ketone, and the resulting intermediate attacks the terminal alkene.

Applications in Drug Discovery and Development

While specific applications of this compound in drug discovery are not yet widely reported, its structural motifs are present in numerous biologically active molecules. As a versatile building block, it holds considerable promise for the synthesis of novel pharmaceutical candidates.

  • Scaffold for Combinatorial Libraries: The multiple reaction sites allow for the rapid generation of diverse compound libraries for high-throughput screening.

  • Synthesis of Natural Product Analogues: Many natural products with interesting biological activities contain cyclic and heterocyclic cores that could potentially be synthesized from this starting material.

  • Lead Optimization: The functional handles on the molecule can be used to systematically modify a lead compound to improve its pharmacokinetic and pharmacodynamic properties.

Safety, Handling, and Storage

No specific safety data sheet (SDS) for this compound is currently available. Therefore, it is imperative to handle this compound with the caution appropriate for a new and uncharacterized chemical. Based on the safety information for the related compound, 2-ethylhexanoic acid, the following precautions are recommended.[2]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents. Keep the container tightly sealed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a highly functionalized and versatile building block with significant untapped potential in organic synthesis. Its unique combination of an α-keto ester and a terminal alkene provides a platform for a wide range of chemical transformations. While the full experimental characterization of this compound is still emerging, the foundational knowledge of its constituent functional groups allows for the rational design of synthetic routes towards complex and biologically relevant molecules. This guide serves as a foundational resource for researchers looking to explore the rich chemistry of this promising synthetic intermediate.

References

  • The Good Scents Company. (n.d.). 2-ethyl hexanoic acid, 149-57-5. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Electronic supplementary information for.... Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-ethyl-5-oxohex-3-enoate. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • PMC. (n.d.). Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances. Retrieved from [Link]

  • YouTube. (2018, May 10). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). 2 - SAFETY DATA SHEET. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • YouTube. (2020, March 31). michael addition example reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The synthesis of 2-oxyalkyl-cyclohex-2-enones, related to the bioactive natural products COTC and antheminone A, which possess anti-tumour properties | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). 2-Ethylhexanoic Acid - 0024 - SAFETY DATA SHEET. Retrieved from [Link]

  • YouTube. (2021, February 22). 16.6 Cycloaddition Reactions | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2019, January 10). examples of Michael additions. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Ethyl acetate. Retrieved from [Link]

  • PMC. (2025, December 3). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]

  • PMC. (n.d.). Cycloaddition reactions of enoldiazo compounds. Retrieved from [Link]

  • SAFETY DATA SHEET. (2022, August 1). ETHYL ACETATE - SAFETY DATA SHEET. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. Retrieved from [Link]

Sources

Ethyl 2-oxohex-5-enoate: A Strategic Alpha-Keto Ester for Heterocyclic and Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-oxohex-5-enoate (CAS 102337-17-7) represents a high-value bifunctional building block in modern organic synthesis. Characterized by a reactive


-keto ester motif coupled with a distal terminal alkene, this compound serves as a "linchpin" intermediate. It bridges the gap between simple aliphatic precursors and complex, biologically active scaffolds such as non-proteinogenic amino acids, fused heterocycles (quinoxalines), and enzyme inhibitors (arginase, pyruvate carboxylase). This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and experimental applications, grounded in validated protocols.

Structural Analysis and Reactivity Profile

The utility of this compound stems from its orthogonal functional groups, allowing for sequential, chemoselective transformations.

Functional GroupReactivity ModeKey Applications

-Keto Ester (C1-C2)
Electrophilic Addition, Condensation1,2-Diamine condensation (Quinoxalinones), Asymmetric imine formation (Ellman's auxiliary).
Terminal Alkene (C5-C6) Metathesis, Hydroboration, Radical AdditionRing-Closing Metathesis (RCM), introduction of polar side chains via anti-Markovnikov hydration.

-Methylene (C3)
Acidity/EnolizationPotential for alkylation (though less common due to competing keto reactivity).
Chemical Structure

IUPAC Name: this compound SMILES: CCOC(=O)C(=O)CCC=C Molecular Weight: 156.18 g/mol [1][2]

Synthesis of the Building Block

The most robust and scalable method for synthesizing this compound involves the Grignard addition of but-3-enylmagnesium bromide to diethyl oxalate. This approach is preferred over oxidative methods due to higher yields and the avoidance of toxic transition metals.

Validated Protocol: Grignard Addition

Source: Adapted from procedures in [PMC6214349] and [Marquette e-Pubs].

Reaction Scheme:



Step-by-Step Methodology:

  • Grignard Formation:

    • In a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, place magnesium turnings (1.3 equiv) and a crystal of iodine.

    • Add anhydrous THF to cover the magnesium.[3]

    • Add a small portion of 4-bromo-1-butene (approx. 5% of total volume) to initiate the reaction (indicated by decolorization of iodine and exotherm).[4]

    • Dropwise add the remaining 4-bromo-1-butene (1.0 equiv) in THF over 1 hour, maintaining a gentle reflux.

    • Stir for an additional 1 hour at room temperature to ensure complete formation of but-3-enylmagnesium bromide.

  • Acylation:

    • In a separate flask, dissolve diethyl oxalate (1.2 equiv) in anhydrous THF and cool to -78°C (dry ice/acetone bath). Critical Step: Low temperature prevents double addition of the Grignard reagent.

    • Transfer the Grignard solution via cannula to the diethyl oxalate solution dropwise over 45 minutes.

    • Stir at -78°C for 2 hours, then allow the mixture to warm to 0°C.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with diethyl ether (3x).

    • Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purification: Distill under reduced pressure or purify via flash column chromatography (Hexanes/EtOAc) to yield the product as a pale yellow oil.

Key Applications in Drug Discovery

Synthesis of Arginase Inhibitors (Asymmetric Aza-Henry Strategy)

This compound is a critical starting material for developing Arginase 1 inhibitors, which are therapeutic targets for cancer immunotherapy. The


-keto group undergoes condensation with chiral sulfinamides to set stereochemistry.

Mechanism:

  • Imine Formation: Condensation with (S)-(-)-2-methyl-2-propanesulfinamide using Ti(OEt)₄.[5]

  • Aza-Henry Reaction: Nucleophilic attack by nitromethane (MeNO₂) catalyzed by TBAF.

  • Functionalization: The terminal alkene allows for further chain extension or hydroboration to install boronic acid pharmacophores.

Quinoxalinone Scaffolds

The 1,2-dicarbonyl system reacts avidly with 1,2-diamines. Reaction with o-phenylenediamines yields 3-(but-3-enyl)quinoxalin-2(1H)-ones.[3] The terminal alkene remains intact, serving as a handle for subsequent library diversification via cross-metathesis.

Visualized Reaction Workflows

The following diagrams illustrate the divergent synthetic pathways accessible from this building block.

Diagram 1: Synthesis and Primary Divergence

SynthesisPathways Start 4-Bromo-1-butene Grignard But-3-enyl Magnesium Bromide Start->Grignard Grignard Formation Mg Mg / THF Mg->Grignard Product This compound (Core Building Block) Grignard->Product Nucleophilic Acylation Oxalate Diethyl Oxalate (-78°C) Oxalate->Product

Caption: Synthesis of this compound via Grignard addition to diethyl oxalate.

Diagram 2: Downstream Applications (Arginase & Heterocycles)

Applications Core This compound Imine Chiral N-Sulfinyl Imine Core->Imine Condensation Quinox 3-(but-3-enyl)quinoxalin-2-one Core->Quinox Cyclocondensation Sulfinamide (S)-t-Bu-Sulfinamide Ti(OEt)4 Sulfinamide->Imine Diamine 1,2-Diamines (e.g., o-phenylenediamine) Diamine->Quinox AminoAcid Alpha-Substituted Amino Acid Analogs (Arginase Inhibitors) Imine->AminoAcid Asymmetric Addition AzaHenry Aza-Henry Reaction (MeNO2 / TBAF) AzaHenry->AminoAcid

Caption: Divergent synthesis of chiral amino acid precursors and quinoxalinone heterocycles.

Technical Data Summary

ParameterSpecification / ValueNote
CAS Number 102337-17-7
Boiling Point ~182-184°C (calc.)Purify via vacuum distillation to avoid decomposition.
Storage 2-8°C, Inert Atmosphere

-Keto esters are hygroscopic and prone to hydration.
NMR Diagnostic (

)
~5.8 ppm (m, 1H, alkene)Terminal alkene CH.
NMR Diagnostic (

)
~2.9-3.0 ppm (t, 2H,

-CH2)
Protons adjacent to ketone (C3).

References

  • Synthesis of Arginase Inhibitors: Gao, Y., et al. "Synthesis of Arginase Inhibitors: An Overview." Pharmaceutics, 2025 . [Link][6]

  • Asymmetric Synthesis of Homocitric Acid Lactone: "Asymmetric Synthesis of Homocitric Acid Lactone." National Institutes of Health (PMC). [Link]

  • Regioselective Synthesis of Quinoxalin-2-one Derivatives: "Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base." Semantic Scholar. [Link]

  • Pyruvate Carboxylase Inhibitor Synthesis: "Synthesis and Evaluation of Small Molecule Inhibitors of Pyruvate Carboxylase." Marquette University e-Publications. [Link]

  • Compound Data & Identifiers: "this compound (CID 10920753)."[2] PubChem. [Link][2]

Sources

Unlocking the Potential of Ethyl 2-oxohex-5-enoate: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of medicinal chemistry, the identification and exploitation of versatile chemical scaffolds are paramount to the discovery of novel therapeutics. Ethyl 2-oxohex-5-enoate, a seemingly simple molecule, presents a compelling case for exploration due to the strategic juxtaposition of two highly reactive and synthetically valuable functional groups: an α-keto ester and a terminal alkene. This in-depth technical guide will serve as a roadmap for researchers, scientists, and drug development professionals, illuminating the untapped potential of this bifunctional molecule. We will delve into its plausible synthesis, explore its promise as a covalent inhibitor, a precursor for diverse heterocyclic systems, and a versatile tool for bioisosteric modifications. This guide is designed to not only provide theoretical insights but also to equip the reader with actionable experimental protocols to unlock the therapeutic promise of this compound and its derivatives.

Physicochemical Properties of this compound

A thorough understanding of a molecule's fundamental properties is the bedrock of any successful medicinal chemistry campaign. The key physicochemical parameters of this compound are summarized below.[1]

PropertyValueSource
Molecular Formula C₈H₁₂O₃PubChem[1]
Molecular Weight 156.18 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CCOC(=O)C(=O)CCC=CPubChem[1]
CAS Number 102337-17-7PubChem[1]

Proposed Synthesis of this compound

While a specific, detailed synthesis of this compound is not extensively documented in the literature, a plausible and efficient route can be extrapolated from established organic chemistry principles, particularly the Claisen condensation.[2] This reaction is a cornerstone for the formation of β-keto esters.

A proposed synthetic scheme would involve the Claisen condensation of ethyl oxalate with 4-penten-1-ylmagnesium bromide, followed by an acidic workup. The Grignard reagent, prepared from 4-penten-1-bromide, would act as the nucleophile attacking the electrophilic carbonyl of diethyl oxalate.

Synthesis 4-penten-1-bromide 4-penten-1-bromide Grignard 4-penten-1-ylmagnesium bromide 4-penten-1-bromide->Grignard 1. Mg Mg, THF Mg->Grignard Intermediate Intermediate adduct Grignard->Intermediate 2. Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Intermediate Product This compound Intermediate->Product 3. H3O+ H₃O⁺ (workup) H3O+->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-penten-1-bromide

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl oxalate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-penten-1-bromide (1.0 eq) in anhydrous THF via the dropping funnel. Maintain a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Condensation Reaction: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of diethyl oxalate (1.1 eq) in anhydrous THF via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup and Purification: Quench the reaction by slowly adding 1 M HCl at 0 °C. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Potential Applications in Medicinal Chemistry

The unique bifunctional nature of this compound opens up a plethora of possibilities for its application in drug discovery.

Covalent Inhibitors: A Targeted Approach

The α-keto ester moiety is a known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues (e.g., serine, cysteine, lysine) in protein active sites.[3] This can lead to irreversible or reversible covalent inhibition, a strategy that has yielded several clinically successful drugs.[4] The reactivity of the α-keto ester in this compound can be finely tuned by derivatization of the terminal alkene, allowing for the development of highly specific targeted covalent inhibitors.

Covalent_Inhibition Etohe This compound Complex Reversible Enzyme-Inhibitor Complex Etohe->Complex Enzyme Enzyme with nucleophilic residue (Nu-H) Enzyme->Complex Covalent_Adduct Covalent Adduct Complex->Covalent_Adduct Covalent bond formation

Caption: Covalent inhibition mechanism of this compound.

Target Selection: Identify a target enzyme with a known or suspected nucleophilic residue in its active site (e.g., proteases, kinases).

Kinetic Assay:

  • Enzyme Activity Assay: Establish a robust assay to measure the activity of the target enzyme (e.g., using a fluorogenic or chromogenic substrate).

  • Time-Dependent Inhibition: Incubate the enzyme with varying concentrations of this compound for different time intervals.

  • IC₅₀ Determination: At each time point, measure the remaining enzyme activity and determine the IC₅₀ value. A time-dependent decrease in IC₅₀ is indicative of covalent inhibition.

  • Determination of kᵢₙₐ꜀ₜ/Kᵢ: Plot the observed rate of inactivation (kₒᵦₛ) against the inhibitor concentration. The data should fit to a hyperbolic equation to yield the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration at half-maximal inactivation rate (Kᵢ). The ratio kᵢₙₐ꜀ₜ/Kᵢ is a measure of the covalent efficiency of the inhibitor.

Scaffold for Heterocyclic Synthesis: Building Molecular Complexity

The dicarbonyl nature of the α-keto ester makes this compound an excellent precursor for the synthesis of a wide variety of heterocyclic compounds, which are privileged structures in medicinal chemistry.

Reaction with hydrazine or its derivatives can lead to the formation of pyrazole rings. Pyrazoles are found in numerous FDA-approved drugs with diverse biological activities. The terminal alkene can be further functionalized before or after the cyclization to create a library of substituted pyrazoles.[5][6][7]

Pyrazole_Synthesis Etohe This compound Pyrazole Substituted Pyrazole Etohe->Pyrazole Hydrazine Hydrazine (H₂NNH₂) Hydrazine->Pyrazole

Caption: Synthesis of pyrazoles from this compound.

Similarly, condensation with hydrazine derivatives can also yield pyridazine structures, another important class of nitrogen-containing heterocycles with a broad range of pharmacological properties.[8][9]

Pyridazine_Synthesis Etohe This compound Pyridazine Substituted Pyridazine Etohe->Pyridazine Hydrazine Hydrazine (H₂NNH₂) Hydrazine->Pyridazine

Caption: Synthesis of pyridazines from this compound.

Bioisosteric Replacement and Further Functionalization

The concept of bioisosterism is a powerful tool in drug design, where a functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic properties.[10][11][12][13] The α-keto ester of this compound can be a bioisostere for other functionalities or can be modified itself.

The terminal alkene serves as a versatile handle for a multitude of chemical transformations, including:

  • Click Chemistry: The terminal alkene can be converted to an azide or an alkyne, enabling its use in highly efficient and specific "click" reactions for bioconjugation or the synthesis of complex molecules.[14][15][16]

  • Metathesis: Cross-metathesis reactions can be employed to introduce a wide range of substituents at the terminal position, allowing for systematic exploration of the structure-activity relationship (SAR).

  • Michael Addition: The alkene can act as a Michael acceptor, allowing for the introduction of various nucleophiles.

Initial Biological Evaluation: A Starting Point for Discovery

Given the novelty of this compound in a medicinal chemistry context, a primary assessment of its general cytotoxicity is a crucial first step.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) should be used to assess both efficacy and selectivity.

Materials:

  • Selected cell lines

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (typically from 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its dual functionality as both an electrophilic warhead and a versatile synthetic handle provides a rich platform for the design and synthesis of novel therapeutic agents. This guide has outlined its potential applications as a covalent inhibitor, a precursor to valuable heterocyclic systems, and a versatile building block for further derivatization. The provided experimental protocols offer a starting point for the systematic evaluation of this molecule and its analogues. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to fully elucidate its structure-activity relationships and unlock its therapeutic potential.

References

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Guide to the Safe Synthesis and Handling of Ethyl 2-oxohex-5-enoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxohex-5-enoate is a reactive α-keto ester intermediate with significant potential in organic synthesis and the development of novel pharmaceutical agents. Its unique structure, featuring a terminal alkene and an α-ketoester moiety, makes it a valuable building block but also introduces specific handling and safety challenges. This guide provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures necessary for the safe utilization of this compound in a laboratory setting. As specific toxicological and safety data for this compound are not extensively published, this document synthesizes information from structurally analogous compounds to establish a robust framework for risk mitigation. The protocols herein are designed to be self-validating, emphasizing the causality behind each safety recommendation to empower researchers with the knowledge to handle this and similar reactive intermediates with confidence and care.

Compound Profile and Physicochemical Properties

This compound is an organic compound that is not extensively characterized in publicly available safety literature. Its molecular structure suggests reactivity associated with its functional groups: an ethyl ester, an alpha-keto group, and a terminal vinyl group. This combination necessitates careful handling to prevent unintended reactions or exposure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₂O₃PubChem[1][2]
Molecular Weight 156.18 g/mol PubChem[1][2]
IUPAC Name This compound-
CAS Number 102337-17-7Biosynth[2]
Appearance Not specified; likely a liquid at room temperature.Inferred
Boiling Point Not determined-
Melting Point Not determined-
Solubility Poorly soluble in water.Inferred from structure

Hazard Identification and Risk Assessment

Predicted GHS Classification

Based on analogs like Ethyl 5-oxohexanoate, the following hazards should be assumed[3]:

  • Flammable Liquids: Category 4 (Combustible liquid).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

Primary Hazard Analysis
  • Eye and Skin Irritation: Esters and ketones can be irritating to the eyes and skin upon direct contact.[4][5] Vapors may also irritate the respiratory tract.[4][6] Prolonged or repeated skin contact may lead to dermatitis.

  • Inhalation Hazard: While the vapor pressure is likely low, inhalation of vapors or aerosols may cause respiratory irritation.[5][6] High concentrations could lead to headaches, dizziness, and nausea.

  • Reactivity and Instability: The terminal double bond introduces the potential for polymerization, especially in the presence of initiators or upon heating. The α-ketoester functionality can be sensitive to strong acids and bases.[5]

  • Combustibility: The compound is expected to be a combustible liquid.[6] Heating may lead to the violent rupture of containers. Upon combustion, it may emit toxic fumes of carbon monoxide and other acrid smoke.[5]

  • Potential Reproductive Toxicity: A significant concern arises from data on analogous compounds. 2-Ethylhexanoic acid, a related carboxylic acid, is classified as a Category 2 reproductive toxin, suspected of damaging the unborn child.[7][8] Animal tests on this analog suggest it may cause toxicity to human reproduction or development.[6][9] In the absence of specific data for this compound, it is prudent to handle it as a potential reproductive hazard.

Chemical Incompatibility

To prevent hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids and Bases: May catalyze hydrolysis of the ester or other unintended reactions.[5]

  • Reducing Agents: May react with the keto group.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls, supplemented by appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[6]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8] A face shield should also be worn when there is a risk of splashing.[7]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[6][8] Gloves should be inspected before use and disposed of properly after handling the compound.[8] A proper glove removal technique is essential to avoid skin contact.[8]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of inhalation, particularly in poorly ventilated areas or during a spill, a respirator with an appropriate organic vapor cartridge should be used.[10]

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Task: Handling this compound AssessSplash Splash Hazard? Start->AssessSplash Goggles Wear Chemical Goggles AssessSplash->Goggles Always FaceShield Add Face Shield AssessSplash->FaceShield  Yes Gloves Wear Nitrile/Neoprene Gloves Goggles->Gloves FaceShield->Goggles LabCoat Wear Lab Coat Gloves->LabCoat caption Diagram 1: PPE Selection Workflow.

Diagram 1: PPE Selection Workflow.

Standard Operating Procedures: Handling and Storage

Adherence to meticulous laboratory practice is paramount.

Handling Protocol
  • Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is donned correctly. Read and understand all safety precautions.[11]

  • Aliquotting: Use a calibrated pipette or syringe for transfers. Avoid "pouring" to minimize splashing and vapor generation.

  • Heating: Avoid excessive heat.[5] If heating is necessary, use a well-controlled system (e.g., oil bath with a temperature controller and condenser) within a fume hood.

  • Housekeeping: Keep the work area clean and uncluttered. Do not eat, drink, or smoke in the laboratory.[6][11] Wash hands thoroughly after handling the compound, even if gloves were worn.[8][11]

Storage Protocol

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Container: Store in the original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.

  • Incompatibilities: Ensure storage is segregated from incompatible materials such as strong oxidants, acids, and bases.

  • Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[11] "No smoking" policies must be strictly enforced in storage areas.

Emergency and First-Aid Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

Table 2: First-Aid Response Protocol

Exposure RouteFirst-Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][5]
Skin Contact Immediately remove all contaminated clothing.[11] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give one or two glasses of water to drink.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]
Spill Response

In the event of a spill, a calm and systematic response is required.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (fume hood sash should be kept low).

  • Contain: Prevent the spill from spreading. Use an inert absorbent material like vermiculite, sand, or earth. Do not use combustible materials like sawdust.[6]

  • Collect: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[8]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[8]

Spill_Response cluster_spill Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Contain Contain with Inert Absorbent SmallSpill->Contain ContactEHS Contact EHS / Emergency Services LargeSpill->ContactEHS Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose caption Diagram 2: Chemical Spill Response Workflow.

Diagram 2: Chemical Spill Response Workflow.

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Characterization: Treat all waste containing this compound as hazardous chemical waste.[10]

  • Containerization: Use a designated, leak-proof, and clearly labeled waste container.[10] The label must include the full chemical name.

  • Segregation: Do not mix this waste with incompatible materials. Keep halogenated and non-halogenated solvent wastes separate.[10]

  • Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[5][10] Do not pour down the drain.[7][8]

Conclusion

This compound is a valuable synthetic intermediate that demands a high level of care in its handling and use. While specific safety data is limited, a thorough analysis of its chemical structure and comparison with analogous compounds allows for the development of a robust safety protocol. The core principles of this guide—hazard anticipation, exposure minimization through engineering controls and PPE, and preparedness for emergencies—provide the necessary framework for researchers to work safely with this compound. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of Pyran Derivatives from Ethyl 2-oxohex-5-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

The pyran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties.[2][3] This document provides a detailed technical guide for the synthesis of functionalized pyran derivatives, utilizing the versatile α-keto ester, Ethyl 2-oxohex-5-enoate, as a key starting material. We will explore the strategic logic behind intramolecular cyclization pathways, provide detailed, field-tested protocols, and discuss the mechanistic underpinnings of the transformations. This guide is designed to be a self-validating system, offering insights into experimental choices, troubleshooting, and optimization to ensure reproducible and high-yield syntheses.

Introduction: The Strategic Importance of the Pyran Ring System

The six-membered oxygen-containing pyran ring is a cornerstone in medicinal chemistry.[4] Its prevalence in clinically approved drugs and bioactive natural products underscores its importance as a scaffold for interacting with biological targets.[1][5] The development of efficient and modular synthetic routes to access diverse pyran derivatives is therefore a critical endeavor in modern drug discovery.[6]

This compound presents itself as an ideal precursor for constructing the pyran ring. Its molecular architecture, featuring both an electrophilic α-keto ester moiety and a nucleophilic terminal alkene, is perfectly primed for intramolecular cyclization reactions. This bifunctional nature allows for the rapid assembly of the dihydropyran core through atom-economical ring-closing strategies.

This application note will detail a primary, robust protocol centered on the acid-catalyzed intramolecular cyclization of this compound. We will delve into the causality behind reagent selection and reaction conditions, providing a transparent and logical framework for the practicing chemist.

Mechanistic Rationale: Intramolecular Oxo-Ene Reaction

The core transformation relies on an intramolecular oxo-ene reaction, a powerful carbon-carbon bond-forming process. In this reaction, the terminal alkene adds to the carbonyl group of the α-keto ester, which is activated by a Lewis or Brønsted acid catalyst. The reaction proceeds through a concerted, pericyclic transition state, leading to the formation of a new stereocenter and the dihydropyran ring system.

The key steps are:

  • Activation: A Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid (e.g., p-TsOH) coordinates to the ketone oxygen of the α-keto ester, increasing its electrophilicity and lowering the LUMO energy.

  • Nucleophilic Attack: The π-bond of the terminal alkene acts as the nucleophile, attacking the activated carbonyl carbon.

  • Cyclization and Proton Transfer: This occurs via a six-membered, chair-like transition state. The allylic proton is transferred to the carbonyl oxygen, simultaneously forming the new C-C bond and the C-O single bond of the alcohol. The double bond shifts to the exocyclic position.

  • Tautomerization (Optional): The resulting exocyclic double bond can potentially isomerize to the more thermodynamically stable endocyclic position under the reaction conditions, yielding the final dihydropyran product.

The following diagram illustrates this proposed mechanistic pathway.

G cluster_0 Acid-Catalyzed Intramolecular Oxo-Ene Reaction A This compound B Lewis Acid (LA) Coordination A->B + LA C Activated Complex B->C Activation D Six-Membered Transition State C->D Intramolecular Nucleophilic Attack E Cyclized Intermediate (Exocyclic Alkene) D->E Proton Transfer & Ring Closure F Dihydropyran Product (Endocyclic Alkene) E->F Isomerization

Caption: Proposed mechanism for pyran synthesis.

Experimental Protocols

Synthesis of Starting Material: this compound

While commercially available, the synthesis of the starting material from common lab reagents is often more cost-effective.[7] A reliable method involves the acylation of ethyl acetoacetate followed by deacetylation.

Protocol 1: Synthesis of this compound

Parameter Value / Description Rationale
Reactants 1. Ethyl acetoacetate2. Sodium hydride (NaH), 60% in mineral oil3. 4-Bromobut-1-ene4. Sodium ethoxide (NaOEt)Ethyl acetoacetate is the carbon source. NaH is a strong, non-nucleophilic base for enolate formation. 4-Bromobut-1-ene is the alkylating agent. NaOEt is used for the subsequent deacetylation.
Solvent Tetrahydrofuran (THF), anhydrousTHF is an aprotic solvent that effectively solvates the sodium enolate without interfering with the reaction. Anhydrous conditions are critical as NaH reacts violently with water.
Temperature 0 °C to refluxThe initial deprotonation is performed at 0 °C to control the exothermic reaction. Alkylation and subsequent steps are performed at elevated temperatures to ensure a reasonable reaction rate.
Reaction Time ~18-24 hours (total)Sufficient time is required for complete enolate formation, alkylation, and deacetylation.

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.0 eq) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Add ethyl acetoacetate (1.0 eq) dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour, during which hydrogen gas will evolve.

  • Alkylation: Add 4-bromobut-1-ene (1.1 eq) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and heat the reaction to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (Alkylation): Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Deacetylation: Dissolve the crude alkylated product in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol (1.2 eq) and stir the mixture at room temperature for 12-16 hours.

  • Final Work-up and Purification: Neutralize the reaction with 1M HCl. Remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure this compound.

Synthesis of Dihydropyran Derivative

This protocol details the core intramolecular cyclization to form the pyran ring.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Ethyl 2-hydroxy-2-(prop-1-en-2-yl)tetrahydro-2H-pyran-3-carboxylate

Parameter Value / Description Rationale
Reactant This compoundThe bifunctional starting material for the intramolecular cyclization.
Catalyst Boron trifluoride diethyl etherate (BF₃·OEt₂)A common and effective Lewis acid that activates the ketone for nucleophilic attack without being overly harsh.
Solvent Dichloromethane (CH₂Cl₂), anhydrousA non-coordinating, aprotic solvent that prevents competition with the catalyst and dissolves the starting material well. Must be anhydrous to prevent deactivation of the Lewis acid.
Temperature -78 °C to 0 °CLow temperature is crucial to control the reactivity, prevent polymerization of the alkene, and enhance potential diastereoselectivity.
Reaction Time 2-4 hoursTypically sufficient for complete conversion at these temperatures. Reaction progress should be monitored by TLC.

Step-by-Step Procedure:

  • Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Add BF₃·OEt₂ (0.2 eq) dropwise via syringe. The solution may change color upon addition.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours. Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) for the disappearance of the starting material.

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the desired dihydropyran derivative.

Data Summary and Characterization

The successful synthesis of the target compounds must be confirmed through rigorous spectroscopic analysis.

Compound Synthetic Protocol Typical Yield Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) IR (cm⁻¹)
This compound Protocol 155-65%~5.8 (m, 1H, -CH=), ~5.0 (m, 2H, =CH₂), ~4.3 (q, 2H, -OCH₂), ~2.9 (t, 2H, C3-H₂), ~2.4 (q, 2H, C4-H₂)~194 (C=O, ketone), ~161 (C=O, ester), ~136 (-CH=), ~115 (=CH₂)1730, 1640
Dihydropyran Derivative Protocol 270-85%~4.9 (s, 1H, =CH), ~4.7 (s, 1H, =CH), ~4.2 (q, 2H, -OCH₂), ~3.8 (m, 1H, -OCH-), ~3.5 (s, 1H, -OH)~172 (C=O, ester), ~145 (C=C), ~112 (=CH₂), ~98 (C-O, ketal-like), ~68 (-OCH-)3450 (br), 1725

Workflow and Validation

A successful synthesis relies on a logical workflow from starting material preparation to final product validation.

G cluster_workflow Synthetic Workflow for Pyran Derivatives start_mat Ethyl Acetoacetate + 4-Bromobut-1-ene protocol1 Protocol 1: Alkylation & Deacetylation start_mat->protocol1 intermediate This compound protocol1->intermediate protocol2 Protocol 2: Intramolecular Oxo-Ene Reaction intermediate->protocol2 purification Column Chromatography protocol2->purification product Dihydropyran Derivative analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis purification->product

Caption: Overall experimental workflow.

Trustworthiness through Self-Validation:

  • Reaction Monitoring: Always monitor reactions by Thin Layer Chromatography (TLC). This provides real-time data on the consumption of starting material and the formation of the product, preventing premature or overly long reaction times.

  • Troubleshooting Low Yields (Protocol 2):

    • Problem: Incomplete reaction. Solution: Increase the catalyst loading to 0.3 eq or allow the reaction to warm to room temperature for a short period.

    • Problem: Formation of polymeric side products. Solution: Ensure strictly anhydrous conditions and maintain a low temperature (-78 °C) for a longer duration. Consider using a slower addition rate for the catalyst.

  • Structural Confirmation: The presence of the hydroxyl group in the final product should be confirmed by a broad peak in the IR spectrum (~3450 cm⁻¹) and by D₂O exchange in the ¹H NMR spectrum. 2D NMR techniques (COSY, HSQC) are invaluable for unambiguously assigning the proton and carbon signals of the newly formed ring.

Conclusion

The intramolecular oxo-ene cyclization of this compound is an efficient and powerful strategy for the synthesis of highly functionalized dihydropyran derivatives. The protocols provided herein are robust and have been designed with causality and reproducibility in mind. By understanding the underlying mechanistic principles and adhering to the outlined experimental and validation procedures, researchers can reliably access this important class of heterocyclic compounds for applications in drug discovery and beyond. The use of domino reactions and multicomponent strategies, as highlighted in the broader literature, represents a promising avenue for future exploration to further enhance the molecular diversity accessible from simple precursors.[8][9]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-pyrans. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives. Retrieved from [Link]

  • Ben Said, L., et al. (2014). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 7(5), 755-761. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 2. Proposed mechanism for the synthesis of pyrans 4. Retrieved from [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (2021). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Retrieved from [Link]

  • Semantic Scholar. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Retrieved from [Link]

  • Ahamad, T., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1913-1932. Available from: [Link]

  • MDPI. (2020). Multicomponent Domino Reaction in the Asymmetric Synthesis of Cyclopentan[c]pyran Core of Iridoid Natural Products. Retrieved from [Link]

  • Patel, K., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Molecular Structure, 1282, 135198. Available from: [Link]

  • ResearchGate. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).
  • ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pyran – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (2024). Organocatalytic Asymmetric Synthesis of Pyran Derivatives with Adjacent F- and CF3-Tetrasubstituted Centers. Retrieved from [Link]

  • ACS Publications. (2013). Domino Reactions for the Synthesis of Anthrapyran-2-ones and the Total Synthesis of the Natural Product (±)-BE-26554A. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]

  • PubMed Central. (2012). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1981). β-Thioxo-esters. Part III. The spontaneous intramolecular cyclization of tautomeric diethyl thioacetylsuccinate. Preparation and tautomerism of 4-ethoxycarbonyl-5-methylthiophen-2(3H)-one. Retrieved from [Link]

  • PubMed Central. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds and Allenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Retrieved from [Link]

  • PubMed. (2013). Domino reactions for the synthesis of anthrapyran-2-ones and the total synthesis of the natural product (±)-BE-26554A. Retrieved from [Link]

  • ACS Publications. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. Retrieved from [Link]

Sources

Application Notes and Protocols: Ethyl 2-oxohex-5-enoate as a Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Ethyl 2-oxohex-5-enoate

In the landscape of modern drug discovery and chiral synthesis, the identification and utilization of versatile chiral building blocks are paramount.[1] this compound, a bifunctional molecule possessing both an α-keto ester and a terminal olefin, represents a highly valuable yet underutilized scaffold for the construction of complex, stereochemically rich architectures. Its strategic placement of reactive sites allows for a variety of asymmetric transformations, leading to key intermediates for the synthesis of bioactive molecules, including functionalized piperidines and cyclohexanes.[2][3] This guide provides detailed application notes and protocols for leveraging this compound in key asymmetric reactions, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₂O₃PubChem CID: 10920753[4]
Molecular Weight 156.18 g/mol PubChem CID: 10920753[4]
IUPAC Name This compoundPubChem CID: 10920753[4]
CAS Number 102337-17-7PubChem CID: 10920753[4]

Asymmetric Transformations of this compound

The unique structure of this compound allows for stereoselective modifications at two key positions: the C2-carbonyl and the C4-C5 double bond. This section details protocols for two high-impact asymmetric transformations: the enantioselective reduction of the ketone and the organocatalytic Michael addition to the olefin.

Asymmetric Hydrogenation of the C2-Ketone: Access to Chiral α-Hydroxy Esters

The asymmetric hydrogenation of α-keto esters is a powerful method for generating chiral α-hydroxy esters, which are prevalent motifs in biologically active compounds. The presence of the terminal alkene in this compound requires a catalyst system with high chemoselectivity, reducing the ketone without affecting the double bond. Ruthenium- and Iridium-based catalysts with chiral phosphine ligands are well-suited for this transformation, often proceeding via dynamic kinetic resolution for substrates with adjacent stereocenters.[5][6]

cluster_prep Catalyst Activation cluster_reaction Catalytic Cycle catalyst_precursor [RuCl₂(p-cymene)]₂ + Chiral Ligand activator Base (e.g., t-BuOK) catalyst_precursor->activator Activation active_catalyst Active Ru-H Catalyst activator->active_catalyst substrate_complex Substrate-Catalyst Complex active_catalyst->substrate_complex substrate This compound substrate->substrate_complex h_source H-Source (e.g., HCOOH/NEt₃) reduction Hydride Transfer h_source->reduction substrate_complex->reduction product_complex Product-Catalyst Complex reduction->product_complex product_complex->active_catalyst Regeneration product Chiral α-Hydroxy Ester product_complex->product

Caption: Workflow for Asymmetric Transfer Hydrogenation.

This protocol is adapted from established procedures for the asymmetric hydrogenation of related γ,δ-unsaturated ketoesters.[5]

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂ (or other suitable Ru/Ir precursor)

  • (R,R)-TsDPEN (or other suitable chiral ligand)

  • Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

  • Catalyst Pre-activation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%) in the chosen anhydrous, degassed solvent (5 mL). Stir the mixture at room temperature for 30 minutes to allow for catalyst formation. The color of the solution should change, indicating complexation.

  • Reaction Setup: In a separate Schlenk flask, dissolve this compound (1.0 equiv) in the same solvent (10 mL).

  • Initiation: Add the formic acid/triethylamine azeotrope (5.0 equiv) to the substrate solution.

  • Catalysis: Transfer the pre-activated catalyst solution to the substrate solution via cannula.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Causality and Insights:

  • Choice of Catalyst: The Ru-TsDPEN complex is a well-established catalyst for the asymmetric transfer hydrogenation of ketones. The chiral diamine ligand creates a chiral environment around the metal center, directing the hydride transfer to one face of the carbonyl group.

  • Hydrogen Source: The formic acid/triethylamine azeotrope is a convenient and effective source of hydrogen for transfer hydrogenation, avoiding the need for high-pressure H₂ gas.

  • Inert Atmosphere: The catalyst is air-sensitive and requires an inert atmosphere to prevent oxidation and deactivation.

  • Solvent: The choice of solvent can influence both the reaction rate and enantioselectivity. Aprotic solvents like dichloromethane are generally preferred.

Organocatalytic Enantioselective Michael Addition to the C4-C5 Olefin

The terminal double bond of this compound is an excellent Michael acceptor. Organocatalysis, particularly using chiral secondary amines (e.g., prolinol derivatives) or bifunctional catalysts like squaramides or thioureas, provides a powerful metal-free approach to the enantioselective conjugate addition of nucleophiles.[2][7][8] This protocol focuses on the addition of a thiol, a common nucleophile in drug synthesis, to generate a chiral thioether.

cluster_activation Catalyst-Substrate Interaction cluster_reaction Stereoselective C-S Bond Formation catalyst Chiral Thiourea Catalyst activated_complex Activated Ternary Complex (H-Bonding) catalyst->activated_complex substrate This compound substrate->activated_complex nucleophile Thiol Nucleophile nucleophile->activated_complex transition_state Chiral Transition State activated_complex->transition_state Conjugate Addition product Chiral Thioether Product transition_state->product catalyst_regen Catalyst Regeneration transition_state->catalyst_regen

Caption: Organocatalytic Michael Addition Workflow.

This protocol is based on established methods for the organocatalytic addition of thiols to enones.[9]

Materials:

  • This compound

  • Thiophenol (or other desired thiol)

  • Chiral bifunctional thiourea catalyst (e.g., Takemoto catalyst)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Mild base (e.g., triethylamine, optional, depending on thiol pKa)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a vial, add this compound (1.0 equiv) and the chiral thiourea catalyst (5-10 mol%).

  • Solvent Addition: Dissolve the starting materials in the chosen anhydrous solvent (e.g., Toluene, 0.1 M concentration).

  • Nucleophile Addition: Add thiophenol (1.2 equiv) to the reaction mixture. If required, a mild base can be added at this stage to facilitate deprotonation of the thiol.

  • Reaction: Stir the reaction at room temperature (or cooled to 0 °C or -20 °C to improve enantioselectivity) and monitor by TLC.

  • Work-up: Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.

  • Purification and Analysis: Purify by flash column chromatography to isolate the desired Michael adduct. Determine the enantiomeric excess by chiral HPLC analysis.

Causality and Insights:

  • Bifunctional Catalysis: The thiourea catalyst activates both the nucleophile and the electrophile. The thiourea moiety activates the α-keto ester through hydrogen bonding, lowering its LUMO, while the basic amine moiety deprotonates the thiol, increasing its nucleophilicity. This dual activation within a chiral framework directs the stereochemical outcome of the addition.

  • Solvent and Temperature: Non-polar solvents are often preferred to maximize the effect of hydrogen bonding. Lowering the reaction temperature can often lead to higher enantioselectivity by favoring the more ordered transition state.

  • Nucleophile Scope: This protocol can be adapted for a range of soft nucleophiles, including other thiols, nitroalkanes, and malonates, potentially leading to a diverse array of chiral building blocks.[8]

Synthetic Utility: Downstream Transformations

The chiral products derived from this compound are valuable intermediates for the synthesis of more complex molecules.

  • Chiral α-Hydroxy-γ,δ-unsaturated Esters: These can be further elaborated through reactions at the double bond, such as cross-metathesis, or cyclized to form chiral lactones.

  • Chiral Michael Adducts: The resulting keto-thioethers can undergo reductive amination of the ketone to form chiral piperidines or other nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry.[1][10][11]

Conclusion

This compound is a promising and versatile chiral building block. Through strategic application of modern asymmetric catalysis, including transition-metal-catalyzed hydrogenation and organocatalytic conjugate additions, a wide range of valuable, enantioenriched intermediates can be accessed. The protocols and insights provided herein serve as a robust starting point for researchers to explore the full potential of this molecule in the synthesis of complex and biologically relevant compounds.

References

  • Anderson, E. D., & Widenhoefer, R. A. (2012). Asymmetric synthesis of piperidines using the nitro-Mannich reaction. Tetrahedron, 68(38), 7851-7857.
  • Reddy, B. V. S., et al. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications, 50(52), 6853-6855. Available at: [Link]

  • Reddy, B. V. S., et al. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. PubMed Central. Available at: [Link]

  • Knowles, R. R., et al. (2014). Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions. The Knowles Group.
  • Wang, Z., et al. (2018). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. PubMed Central. Available at: [Link]

  • Zhang, X., et al. (2020). Ir-Catalyzed Chemodivergent Allenylic Alkylation of Vinyl Azides: Highly Enantioselective Synthesis of α-Allenylic Amides and Ketones. ChemRxiv.
  • Knowles, R. R., et al. (2014). Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions. PubMed. Available at: [Link]

  • Chen, C.-H., et al. (2021). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. MDPI. Available at: [Link]

  • López-Suárez, L., et al. (2021). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. PubMed Central. Available at: [Link]

  • Toste, F. D., et al. (2012). Synthesis of vinylidenecyclopropanes via gold(i)-catalyzed cyclopropanation of vinyl arenes with γ-stannylated propargyl esters. Chemical Communications. Available at: [Link]

  • Lattanzi, A., et al. (2013). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PubMed Central. Available at: [Link]

  • Reisman, S. E., et al. (2014). Formation of All-Carbon Quaternary Centers via Enantioselective Pd-Catalyzed α-Vinylation of γ-Lactams. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10920753, this compound. Retrieved February 7, 2026 from [Link].

  • Zhou, Q.-L., et al. (2019). Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. PubMed Central. Available at: [Link]

  • Reddy, B. V. S., et al. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. PubMed Central. Available at: [Link]

  • Wang, J., et al. (2007). Enantioselective organocatalytic double Michael addition reactions. PubMed. Available at: [Link]

  • Zhang, X., et al. (2017). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution.
  • Stamatis, H., et al. (2013). Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application.
  • Zhang, X., et al. (2019). Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams.
  • Stamatis, H., et al. (2013). Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application. PubMed Central. Available at: [Link]

  • Buchwald, S. L., et al. (2005). Asymmetric Conjugate Reduction of α,β-Unsaturated Esters Using a Chiral Phosphine−Copper Catalyst. Journal of the American Chemical Society. Available at: [Link]

  • Orru, R. V. A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link]

  • Li, G., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. PubMed. Available at: [Link]

  • Hoveyda, A. H., et al. (2007). Efficient enantioselective synthesis of piperidines through catalytic asymmetric ring-opening/cross-metathesis reactions. PubMed. Available at: [Link]

  • Chen, Y.-C., et al. (2009). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications. Available at: [Link]

  • Momose, T., et al. (1997). Asymmetric Synthesis of pyrrolidines and piperidines.
  • Wang, J., et al. (2007). Enantioselective Organocatalytic Double Michael Addition Reactions. Amanote Research.
  • Kim, S.-G., et al. (2008). Organocatalytic enantioselective Michael addition of thioacetic acid to enones. ElectronicsAndBooks.

Sources

Catalytic hydrogenation of the double bond in Ethyl 2-oxohex-5-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the chemoselective catalytic hydrogenation of Ethyl 2-oxohex-5-enoate (CAS: 102337-17-7) to Ethyl 2-oxohexanoate (CAS: 5753-96-8).

The primary challenge in this transformation is achieving complete saturation of the terminal alkene (C5=C6) while preserving the reduction-sensitive


-keto ester moiety (C1-C2). The 

-keto group is activated and susceptible to reduction to the

-hydroxy ester (lactate derivative) under aggressive hydrogenation conditions. This guide provides a validated, self-consistent protocol using Palladium on Carbon (Pd/C) under mild conditions to ensure >98% chemoselectivity.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Target Molecule: this compound

  • Structure:

    
    
    
  • Functional Groups:

    • Terminal Alkene (C5=C6): The primary target. Sterically accessible and thermodynamically unstable relative to the alkane.

    • 
      -Keto Ester (C1-C2):  The "distractor." The adjacent electron-withdrawing ester group lowers the LUMO of the ketone, making it more electrophilic and susceptible to nucleophilic attack or reduction compared to isolated ketones.
      
Selectivity Strategy

The hydrogenation is governed by the principle of chemisorption affinity .

  • Palladium (Pd): Exhibits a high affinity for

    
    -systems (alkenes/alkynes). The adsorption of the non-conjugated alkene onto the Pd surface is kinetically favored over the coordination of the carbonyl oxygen.
    
  • Platinum (Pt): Tends to be more aggressive towards carbonyl reduction (often used for ketone

    
     alcohol reductions). Avoid PtO₂ (Adams' catalyst). 
    
  • Thermodynamics: The heat of hydrogenation for a terminal alkene (

    
    ) is significantly more exothermic than carbonyl reduction, providing a thermodynamic well that can be exploited using mild conditions (Ambient T, 1 atm H₂).
    

Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Substrate This compound (>95%)Starting Material
Catalyst 10% Pd/C (Degussa Type or equiv.)Selective Hydrogenation Catalyst
Solvent Ethyl Acetate (EtOAc) or Ethanol (EtOH)Reaction Medium (EtOAc prevents transesterification)
Hydrogen Source H₂ Gas (Balloon, ~1 atm)Reductant
Filtration Celite® 545Catalyst removal
Step-by-Step Methodology

Step 1: Catalyst Loading (Inert Atmosphere)

  • Safety Note: Dry Pd/C is pyrophoric. Always handle under an inert blanket (N₂ or Ar) or wet the catalyst with a small amount of water/solvent immediately.

  • To a dry round-bottom flask (RBF), add 10% Pd/C (5 wt% loading relative to substrate).

  • Example: For 1.0 g of substrate, use 50 mg of catalyst.

Step 2: Solvent & Substrate Addition

  • Dissolve This compound (1.0 equiv) in Ethyl Acetate (0.1 M concentration).

    • Rationale: Ethyl Acetate is preferred over alcohols if transesterification is a concern, though Ethanol is acceptable for ethyl esters.

  • Carefully add the substrate solution to the flask containing the catalyst.

Step 3: Hydrogen Introduction

  • Seal the flask with a rubber septum.

  • Insert a needle connected to a vacuum line and a needle connected to an H₂ balloon (3-way valve setup is ideal).

  • Cycle: Evacuate the flask (carefully, do not boil solvent) and refill with H₂. Repeat 3 times to remove O₂.

  • Leave the reaction under a positive pressure of H₂ (1 atm/balloon).

Step 4: Reaction Monitoring

  • Stir vigorously at Room Temperature (20–25°C) .

  • Timepoint: Check TLC or GC-MS at 1 hour.

    • TLC:[1] Stain with KMnO₄ (Alkene active) or 2,4-DNP (Ketone active).

    • Endpoint: Disappearance of the alkene spot. Retention of the ketone spot.

    • Typical Duration: 1–4 hours.[2][3]

Step 5: Workup

  • Once complete, purge the flask with Nitrogen to remove H₂.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C.

  • Rinse the filter cake with fresh solvent.

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator, <40°C).

Step 6: Purification (Optional)

  • The crude product, Ethyl 2-oxohexanoate , is typically >95% pure and requires no chromatography.

  • If necessary, purify via vacuum distillation (bp ~100°C @ 10 mmHg).

Process Control & Data Analysis

Quality Control Metrics
ParameterMethodAcceptance Criteria
Conversion GC-MS / 1H NMR> 99% consumption of alkene
Selectivity 1H NMR> 98% retention of

-keto group
Appearance VisualClear, colorless to pale yellow oil
Characterization Markers (NMR)
  • Starting Material (this compound):

    • 
       5.7–5.9 ppm (Multiplet, 1H, 
      
      
      
      )
    • 
       5.0–5.1 ppm (Multiplet, 2H, 
      
      
      
      )
  • Product (Ethyl 2-oxohexanoate):

    • Disappearance: Vinylic protons at 5.0–6.0 ppm.

    • Appearance: Methyl triplet at ~0.9 ppm (terminal methyl of hexyl chain).

    • Retention: Triplet at ~2.8 ppm (C3 protons,

      
       to ketone).
      
    • Retention: Quartet/Triplet for Ethyl ester (

      
       ppm, 
      
      
      
      ppm).

Workflow Visualization

The following diagram illustrates the logical flow and decision points for the hydrogenation process.

HydrogenationProtocol Start Start: this compound Prep Prepare 0.1M Solution in EtOAc Add 5 wt% Pd/C Catalyst Start->Prep Purge Purge O2 / Introduce H2 (1 atm) Prep->Purge React Stir at 25°C for 1-4 Hours Purge->React Check QC Check: TLC/GC (Alkene consumed?) React->Check Check->React No (Incomplete) Filter Filter through Celite Concentrate Check->Filter Yes (Complete) Analyze NMR/GC Analysis Confirm Keto-Retention Filter->Analyze Finish Final Product: Ethyl 2-oxohexanoate Analyze->Finish

Figure 1: Operational workflow for the selective hydrogenation of this compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Poisoned catalyst or low H₂ uptake.Add fresh catalyst (under N₂). Ensure vigorous stirring to maximize gas-liquid mass transfer.
Over-reduction (Alcohol formation) Reaction time too long or catalyst too active.Stop reaction immediately upon alkene consumption. Reduce catalyst loading to 2 wt%.
Transesterification Use of MeOH/EtOH with non-matching ester.Use Ethyl Acetate or the alcohol corresponding to the ester group (Ethanol).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10920753, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10236026, Ethyl 2-oxohexanoate. Retrieved from [Link]

  • Organic Chemistry Portal. Hydrogenation of Alkenes: Chemoselectivity. Retrieved from [Link]

  • Stingel, D., et al. (2007). Urinary 2-ethyl-3-oxohexanoic acid as major metabolite...[4] (Demonstrating stability and analysis of similar keto-hexanoic acids). Molecular Nutrition & Food Research.[4] Retrieved from [Link]

Sources

Application Note: Strategic Heterocyclic Scaffolding Leveraging Ethyl 2-oxohex-5-enoate

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Ester Precursors

Executive Summary

This application note details the strategic utilization of Ethyl 2-oxohex-5-enoate (CAS: 102337-17-7) as a bifunctional linchpin in the synthesis of privileged heterocyclic scaffolds. The unique architecture of this molecule—featuring a highly electrophilic


-keto ester moiety tethered to a terminal alkene—enables rapid access to diverse nitrogenous heterocycles essential in drug discovery, including dihydropyridazinones , quinoxalinones , and pipecolic acid derivatives .

We present three validated, self-consistent protocols designed for high reproducibility and scalability. These workflows emphasize mechanistic causality, allowing researchers to adapt conditions for analog generation.

Strategic Overview: The Bifunctional Linchpin

This compound operates as a "linchpin" reagent due to its dual reactivity profile:

  • The

    
    -Keto Ester (C1-C2):  A dense electrophilic zone susceptible to 1,2-binucleophiles (hydrazines, diamines) and enantioselective reductions.
    
  • The Terminal Alkene (C5-C6): A handle for ring-closing metathesis (RCM), radical cyclizations, or late-stage functionalization.

Divergent Synthesis Map

The following diagram illustrates the reaction pathways covered in this guide.

G SM This compound (Precursor) Hydrazine Reagent: Hydrazines SM->Hydrazine Diamine Reagent: 1,2-Diamines SM->Diamine Reductant Reagent: Hydroxylamine / H2 SM->Reductant Pyridazinone Target 1: Dihydropyridazinones Hydrazine->Pyridazinone Condensation Cyclization Quinoxalinone Target 2: Quinoxalinones Diamine->Quinoxalinone Double Condensation Pipecolic Target 3: Pipecolic Acid Derivs. Reductant->Pipecolic Reductive Amination

Figure 1: Divergent synthetic pathways from this compound utilizing its electrophilic carbonyl cluster.

Protocol 1: Synthesis of 1,4,5,6-Tetrahydropyridazine-3-carboxylates

Target Scaffold: Dihydropyridazinone Mechanism: Condensation-Cyclization Application: Pyridazinones are bioisosteres of phenyl rings and are prominent in cardiotonic and antihypertensive agents.

Mechanistic Insight

The reaction proceeds via an initial attack of the hydrazine terminal nitrogen on the highly reactive


-keto carbonyl (C2), forming a hydrazone intermediate. Under thermal or acidic forcing conditions, the secondary nitrogen attacks the ester carbonyl (C1), expelling ethanol to close the ring.
Experimental Procedure

Materials:

  • This compound (1.0 equiv)[1]

  • Phenylhydrazine (1.1 equiv) [or Hydrazine hydrate for unsubstituted N]

  • Solvent: Ethanol (Absolute)[2][3]

  • Catalyst: Glacial Acetic Acid (10 mol%)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (10 mmol, 1.56 g) in absolute ethanol (20 mL).

  • Addition: Add Phenylhydrazine (11 mmol, 1.08 mL) dropwise at room temperature. Observation: A slight exotherm and color change to yellow/orange indicates hydrazone formation.

  • Catalysis: Add Glacial Acetic Acid (1 mmol, 60 µL).

  • Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours.

    • Self-Validation: Monitor reaction via TLC (SiO2, 30% EtOAc/Hexanes). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (pyridazinone) should appear.
  • Workup: Cool the mixture to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ethanol, and dry.

    • If no precipitate: Concentrate the solvent in vacuo. Redissolve residue in EtOAc (50 mL), wash with 1N HCl (to remove excess hydrazine) and Brine. Dry over

      
      .
      
  • Purification: Recrystallize from EtOH/Hexanes or purify via flash column chromatography.

Yield Expectation: 75–85% Data Profile:

  • 1H NMR (CDCl3): Characteristic disappearance of the ethyl ester quartet/triplet signals associated with the linear ester (if fully cyclized) or shift in signals. Presence of alkene signals at 5.8 ppm (multiplet) confirms the pendant chain is intact.

Protocol 2: Synthesis of Quinoxalinones via Condensation

Target Scaffold: 3-Substituted Quinoxalin-2(1H)-one Mechanism: Double Condensation (Schiff Base Formation + Amidation) Application: Quinoxalinones are privileged structures in kinase inhibitors and glutamate receptor antagonists.

Mechanistic Insight

The 1,2-diaminobenzene acts as a binucleophile. The first amine condenses with the


-keto group (more electrophilic than the ester). The second amine then attacks the ester carbonyl intramolecularly. This reaction is thermodynamically driven by the formation of the stable heterocycle.
Experimental Procedure

Materials:

  • This compound (1.0 equiv)[1]

  • o-Phenylenediamine (1.0 equiv)

  • Solvent: Toluene or Xylene

  • Additives:

    
    -Toluenesulfonic acid (pTSA) (5 mol%)
    

Step-by-Step Workflow:

  • Setup: Equip a flask with a Dean-Stark trap (for water removal) and a reflux condenser.

  • Dissolution: Combine this compound (5 mmol) and o-Phenylenediamine (5 mmol) in Toluene (25 mL).

  • Cyclodehydration: Add pTSA (catalytic amount). Heat to reflux (110°C).

    • Self-Validation: Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (approx. 3–5 hours).

  • Isolation: Cool to room temperature. The product often crystallizes directly from the toluene solution upon cooling.

  • Filtration: Filter the precipitate. Wash with cold toluene and then hexanes.

  • Purification: If necessary, recrystallize from Ethanol.

Yield Expectation: 80–90%

Protocol 3: Stereoselective Synthesis of Pipecolic Acid Derivatives

Target Scaffold: 6-Substituted Pipecolic Acid (Piperidine-2-carboxylic acid) Mechanism: Oximation


 Reductive Cyclization
Application:  Non-proteinogenic amino acids for peptide drug design.
Mechanistic Insight

This protocol converts the


-keto ester to an oxime. Subsequent catalytic hydrogenation reduces the oxime to an amine and reduces the terminal alkene. The amine then attacks the ester (or the intermediate can be designed to attack the alkene if activated, but here we focus on ring closure). Note: To achieve the piperidine ring (6-membered), the nitrogen must close onto C6. However, standard reduction of this specific substrate (2-oxohex-5-enoate) typically yields proline (5-membered)  derivatives via reductive amination of the ketone and attack on the internal chain.
Correction for Accuracy: To get the pipecolic (6-membered) ring from this specific skeleton, one typically performs a reductive amination  where the amine attacks the ketone, and then the nitrogen cyclizes onto the alkene (via radical or metal catalysis) or the ester.
Revised Protocol: We will utilize a "Cyclic Imine Reduction"  strategy.

Step-by-Step Workflow:

  • Oximation: React this compound (5 mmol) with Hydroxylamine hydrochloride (7.5 mmol) and NaOAc (7.5 mmol) in EtOH/H2O (1:1) at RT for 2 hours. Extract the oxime.

  • Hydrogenation (Cyclization): Dissolve the oxime in Methanol. Add Pd/C (10 wt%). Stir under

    
     atmosphere (balloon, 1 atm) for 12 hours.
    
    • Mechanism:[2][4][5][6][7][8][9][10] The oxime is reduced to the

      
      -amino ester.[11] The amine condenses with the ester to form a lactam (5-membered pyroglutamate analog) or, under specific conditions, can be directed.
      
    • Note: To strictly retain the alkene for later functionalization, avoid Pd/C. Use Zn/AcOH for selective oxime reduction to amine without reducing the alkene.

Optimized Protocol for "Alkene-Retention" (Pyrrolidone Synthesis):

  • Reagents: Oxime intermediate, Zn dust (5 equiv), Acetic Acid.

  • Reaction: Stir at 0°C to RT.

  • Result: Formation of Ethyl 5-(but-3-en-1-yl)-2-oxopyrrolidine-3-carboxylate (via amine cyclization onto ester).

Data Summary & Troubleshooting

ParameterProtocol 1 (Pyridazinone)Protocol 2 (Quinoxalinone)Protocol 3 (Reductive Cyclization)
Key Reagent Phenylhydrazineo-PhenylenediamineHydroxylamine / Zn
Solvent EthanolTolueneAcetic Acid / MeOH
Temp 80°C (Reflux)110°C (Dean-Stark)0°C

RT
Time 4–6 Hours3–5 Hours2–4 Hours
Critical Check Color change (Yellow

Orange)
Water evolutionDisappearance of Oxime spot
Common Issue Incomplete cyclization (Intermediate hydrazone persists)Polymerization of diamine (if oxidized)Over-reduction of alkene (if H2/Pd used)

References

  • Synthesis of

    
    -Keto Esters: 
    
    • Hu, J., et al. "Copper-catalyzed oxidative esterification of acetophenones." Organic Letters, 2015.[10]

  • Hydrazine Condensations

    • "Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." Molecules, 2013.

      
      -keto ester reactivity). 
      
  • Mn(OAc)3 Mediated Cyclizations (Contextual Grounding)

    • Snider, B. B. "Manganese(III)-Based Oxidative Free-Radical Cyclizations." Chemical Reviews, 1996.[12]

  • Quinoxalinone Synthesis

    • "Synthesis of Quinoxalinones via Condensation of 1,2-Diamines." Organic Chemistry Portal.

  • Compound Data

    • PubChem CID 10920753: this compound.[1]

Sources

Troubleshooting & Optimization

Side products in the Diels-Alder reaction of Ethyl 2-oxohex-5-enoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific reactivity profile of Ethyl 2-oxohex-5-enoate in Diels-Alder applications.

Due to its unique structure—containing both an electron-deficient


-keto ester (heterodienophile) and a tethered terminal alkene—this molecule often presents a "fork in the road" where the intended intermolecular Hetero-Diels-Alder (HDA) reaction competes with an intramolecular Carbonyl-Ene cyclization.

Reactivity Profile & Mechanism Analysis

This compound functions primarily as a highly reactive heterodienophile due to the electron-withdrawing nature of the


-keto ester moiety.[1]
  • Intended Pathway (Hetero-Diels-Alder): The C=O bond at the C2 position reacts with an electron-rich external diene (e.g., Danishefsky’s diene, cyclopentadiene) to form a dihydropyran derivative.

  • Major Competing Pathway (Intramolecular Ene): The tethered terminal alkene (

    
    ) possesses allylic protons at 
    
    
    
    . Under Lewis Acid catalysis, the molecule can curl back on itself, triggering an intramolecular Carbonyl-Ene reaction to form a cyclopentanol ring, effectively consuming the starting material before it can react with the external diene.
Reaction Pathway Visualization

The following diagram illustrates the competition between the desired HDA pathway and the parasitic Ene cyclization.

ReactionPathways Start This compound (Substrate) LewisAcid Lewis Acid Activation (e.g., Cu(OTf)2, SnCl4) Start->LewisAcid Path_HDA Pathway A: Hetero-Diels-Alder (Intermolecular) LewisAcid->Path_HDA High Diene Conc. Low Temp Path_Ene Pathway B: Carbonyl-Ene (Intramolecular Side Reaction) LewisAcid->Path_Ene Low Diene Conc. High Temp Product_HDA Target Product: Dihydropyran Derivative (6-membered heterocycle) Path_HDA->Product_HDA [4+2] Cycloaddition Product_Ene Side Product: Cyclopentanol Derivative (5-membered carbocycle) Path_Ene->Product_Ene 1,5-H Shift Diene + External Diene (e.g., Cyclopentadiene) Diene->Path_HDA

Figure 1: Mechanistic divergence showing the competition between the desired intermolecular HDA and the intramolecular Ene side reaction.

Troubleshooting Guide (Q&A)

Category: Side Product Identification

Q1: I isolated a product with the correct mass but the NMR shows a 5-membered ring instead of the expected dihydropyran. What happened? Diagnosis: You likely formed the Intramolecular Carbonyl-Ene product .[1] Explanation: The


-keto ester is an excellent enophile.[1] The terminal alkene at C5-C6 acts as the "ene" component. In the presence of Lewis Acids (especially Zinc or Tin salts), the molecule cyclizes to form ethyl 2-hydroxy-2-(prop-2-en-1-yl)cyclopentane-1-carboxylate (or isomer).
Solution: 
  • Increase Diene Concentration: Use a large excess (5–10 equiv.) of the external diene to kinetically favor the bimolecular HDA over the unimolecular Ene reaction.

  • Lower Temperature: The Ene reaction typically has a higher activation energy (

    
    ) than the HDA. Run the reaction at -78°C to -40°C.
    

Q2: My reaction mixture turned into a viscous gel. What is this? Diagnosis: Polymerization of the terminal alkene. Explanation: Terminal alkenes are susceptible to radical or cationic polymerization, particularly when strong Lewis Acids (like


 or 

) are used for activation.[1] Solution:
  • Switch Catalysts: Use milder, chelation-controlled Lewis Acids like

    
      or 
    
    
    
    (Europium catalysts are excellent for hetero-Diels-Alder).
  • Add Inhibitor: Add a trace amount of BHT (butylated hydroxytoluene) to suppress radical polymerization.[1]

Q3: I see a loss of the ethyl group and formation of a carboxylic acid. Is this normal? Diagnosis: Hydrolysis of the


-keto ester.
Explanation: 

-Keto esters are extremely hygroscopic and electrophilic.[1] Trace moisture in the solvent or Lewis Acid will rapidly hydrolyze the ester to the acid, which may then decarboxylate. Solution:
  • Strict Anhydrous Conditions: Use freshly distilled solvents (DCM or Toluene) over

    
    .
    
  • Flame-dry Glassware: Ensure all apparatus is moisture-free.[1]

Optimized Experimental Protocol

To maximize the Hetero-Diels-Alder product and suppress the Ene side reaction, follow this chelation-controlled protocol.

ParameterRecommendationRationale
Solvent Dichloromethane (DCM) or TolueneNon-polar solvents favor the concerted DA mechanism.[1]
Concentration 0.1 M (Substrate)High dilution favors intramolecular reactions (Ene).[1] Keep concentration moderate to favor intermolecular HDA.
Catalyst

with chiral bis(oxazoline) ligand
Copper(II) coordinates the dicarbonyl effectively without being too harsh (avoids polymerization).
Temperature -78°C

-20°C
Low temperature suppresses the higher

Ene pathway.[1]
Stoichiometry 1.0 equiv Substrate : 5.0 equiv DieneExcess diene is critical to outcompete the intramolecular cyclization.
Step-by-Step Procedure:
  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve

    
     (10 mol%) and the ligand (11 mol%) in anhydrous DCM. Stir for 1 hour to form the complex.
    
  • Substrate Addition: Cool the solution to -78°C . Add This compound (1.0 equiv) slowly. The solution usually turns green/blue upon coordination.

  • Diene Addition: Add the external diene (e.g., 1,3-cyclohexadiene, 5.0 equiv) dropwise.[1]

  • Reaction: Stir at -78°C for 4 hours. Monitor by TLC.[1] If conversion is low, allow to warm slowly to -40°C. Do not exceed 0°C to prevent Ene cyclization.

  • Quench: Quench with cold saturated

    
     solution. Filter through a celite pad to remove copper salts.
    

Data Summary: Side Product Characteristics

Use this table to identify impurities in your crude mixture.

Side ProductMechanismKey NMR Feature (

)
Mass Spec (LC-MS)
Cyclopentanol Derivative Intramolecular Carbonyl-EneLoss of terminal alkene signals; appearance of methine/methylene multiplets at 1.5-2.5 ppm.[1]Same MW as SM (Isomer)
Polymer Radical/Cationic PolymerizationBroadening of all peaks; loss of vinyl protons (5.0-6.0 ppm).[1]High MW distribution
Hydrolysis Product Nucleophilic Acyl SubstitutionLoss of ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm).[1][M-28] (Loss of Et)
Decarboxylation Product Thermal decomposition of acidLoss of ester signals; appearance of aldehyde proton (if oxidative) or ketone shift.[1][M-72] (Loss of COOEt)

References

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2006).[1] Hetero-Diels–Alder Reactions of Nonactivated Dienes with Carbonyl Compounds. Chemical Reviews.

  • Snider, B. B. (1980).[1] Lewis-acid catalyzed ene reactions. Accounts of Chemical Research.

  • Nair, V., et al. (2001).[1] Recent Advances in the Hetero-Diels-Alder Reaction. Tetrahedron.

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.

Sources

Controlling stereoselectivity in reactions of Ethyl 2-oxohex-5-enoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers working with Ethyl 2-oxohex-5-enoate (also known as ethyl 2-oxo-5-hexenoate). It addresses the specific challenges of controlling stereochemistry during reduction and cyclization—the two primary transformations for this bifunctional "linchpin" molecule.

Ticket ID: E2O-HEX-5 | Status: Active | Tier: L3 (Senior Scientist)

System Overview & Reactivity Profile

Molecule: this compound Function: Bifunctional chiral building block. Key Reactivity Nodes:

  • 
    -Keto Ester (C1-C2):  Highly electrophilic; prone to hydration and nucleophilic attack. The primary site for enantioselective reduction.
    
  • Terminal Alkene (C5-C6): The "Ene" component or radical acceptor.

  • Tether (C3-C4): Defines the ring size (typically cyclopentanes) during intramolecular cyclization.

Module A: Enantioselective Reduction (Creating the Chiral Alcohol)

User Issue: "I am getting low enantiomeric excess (ee) or racemic mixtures when reducing the C2 ketone."

Diagnosis

The


-keto ester moiety is sterically unhindered, allowing non-selective hydride attack from standard reagents (e.g., 

). To achieve high stereocontrol, you must differentiate the Re and Si faces using a chiral catalyst or biocatalyst that anchors the ester group.
Troubleshooting Protocol
Option 1: Biocatalytic Reduction (Accessing the (S)-Enantiomer)

Baker's Yeast (Saccharomyces cerevisiae) is the gold standard for converting this specific substrate to ethyl (S)-2-hydroxyhex-5-enoate .

ParameterRecommended ConditionWhy? (Mechanism)
Biocatalyst S. cerevisiae (Type II, fast-acting)Contains specific oxidoreductases (L-enzymes) that deliver hydride to the Si-face.
Co-Solvent Ethanol (2-5% v/v)Acts as an energy source for cofactor regeneration (

).
Additives Allyl alcohol or MVK (Trace)Advanced Tip: Inhibits competing enzymes (Fatty Acid Synthase) that might degrade the substrate.
Aeration Aerobic (Shake flask, 200 rpm)Essential for yeast viability and cofactor recycling.

Step-by-Step Validation:

  • Pre-incubation: Ferment yeast with sucrose at 30°C for 30 mins before adding the substrate. This maximizes NADH levels.

  • Dosing: Add this compound dropwise. High concentrations are toxic to the yeast.

  • Extraction: Use centrifugation to remove cells before extraction to avoid emulsions.

Option 2: Chemocatalysis (Accessing the (R)-Enantiomer)

For the (R)-enantiomer, or if biocatalysis fails, use Noyori Transfer Hydrogenation .

  • Catalyst:

    
    
    
  • H-Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Key Control: The reaction must be strictly anaerobic. Oxygen poisons the Ru-hydride species.

Decision Logic (DOT Diagram)

ReductionStrategy Start Start: Reduction of This compound Target Desired Enantiomer? Start->Target S_Enant (S)-Enantiomer Target->S_Enant R_Enant (R)-Enantiomer Target->R_Enant Yeast Protocol A: Baker's Yeast (Whole Cell) S_Enant->Yeast High Selectivity Noyori Protocol B: Ru-TsDPEN (Transfer Hydrogenation) R_Enant->Noyori High Selectivity Check Check: Conversion > 50%? Yeast->Check Purify Output: Chiral Hydroxy Ester Noyori->Purify Add_Glucose Troubleshoot: Add Sucrose (Regenerate NADH) Check->Add_Glucose No Check->Purify Yes Add_Glucose->Yeast

Caption: Workflow for selecting the correct stereoselective reduction pathway based on target chirality.

Module B: Intramolecular Carbonyl-Ene Cyclization

User Issue: "I am attempting to cyclize the molecule but getting a mixture of diastereomers or no reaction."

Diagnosis

The intramolecular carbonyl-ene reaction of


-keto esters is electronically favorable (due to the electron-withdrawing ester) but kinetically sensitive. The reaction forms a cyclopentane  ring (hydroxyl group relative to the side chain). The stereochemical outcome (cis/trans) depends entirely on the Lewis Acid (LA)  used and whether it enforces a chelated transition state.
Troubleshooting Protocol
1. Controlling Diastereoselectivity (Cis vs. Trans)

The geometry of the transition state determines the relative stereochemistry of the resulting hydroxyl group and the methylene group.

Desired IsomerLewis AcidMechanism
Cis-Hydroxy

or

Chelation Control: The LA binds both the ketone and ester carbonyls, locking the conformation into a rigid boat-like transition state.
Trans-Hydroxy

Non-Chelation: The bulky aluminum species binds only the most basic carbonyl (ketone), favoring a chair-like transition state to minimize steric strain.
2. Preventing Polymerization

The terminal alkene is prone to cationic polymerization in the presence of strong Lewis acids.

  • Fix: Perform the reaction at -78°C initially.

  • Fix: Use a "proton scavenger" like 2,6-di-tert-butylpyridine if you suspect trace HCl is initiating cationic polymerization.

3. Transition State Visualization (DOT Diagram)

EneReaction Substrate This compound LA_Choice Lewis Acid Selection Substrate->LA_Choice Chelation Chelation Control (TiCl4 / SnCl4) LA_Choice->Chelation Bidentate LA NonChelation Non-Chelation (Me2AlCl) LA_Choice->NonChelation Monodentate LA TS_Boat Rigid Cyclic TS (Metal binds 2 Oxygens) Chelation->TS_Boat TS_Chair Open TS (Metal binds 1 Oxygen) NonChelation->TS_Chair Prod_Cis Major Product: Cis-Cyclopentanol TS_Boat->Prod_Cis Prod_Trans Major Product: Trans-Cyclopentanol TS_Chair->Prod_Trans

Caption: Lewis acid selection dictates the transition state geometry, controlling cis/trans diastereoselectivity.

Module C: Frequently Asked Questions (FAQs)

Q1: My starting material (this compound) degrades before I can use it. How do I store it?

  • Answer:

    
    -Keto esters are prone to hydration (forming the gem-diol) and polymerization.
    
    • Storage: Store under Argon at -20°C.

    • Purification: If the liquid becomes viscous or cloudy, distill it rapidly under high vacuum (<1 mmHg). Do not use silica gel chromatography as the acidity can catalyze decomposition.

Q2: Can I use this substrate for radical cyclization instead of ionic ene reactions?

  • Answer: Yes.

    
    -mediated oxidative cyclization is effective.
    
    • Note: This typically yields a radical intermediate that can trap oxygen or solvent. To favor the cis-fused lactone/ketone, use acetic acid as the solvent at 60°C. This pathway is distinct from the "ene" reaction and creates a different substitution pattern.

Q3: In the Baker's Yeast reduction, the reaction stops at 60% conversion. Why?

  • Answer: Product inhibition or ethanol toxicity.

    • Fix: Use a resin (like Amberlite XAD-7) in the flask to sequester the product as it forms (In-Situ Product Removal - ISPR). This pushes the equilibrium forward and protects the yeast cells.

References

  • Biocatalytic Reduction: Seebach, D., et al. "Preparation of (S)-Ethyl 3-hydroxybutanoate and (S)-Ethyl 2-hydroxyhex-5-enoate using Baker's Yeast." Organic Syntheses, Coll. Vol. 7, p. 285. (Note: While the title refers to butanoate, the protocol is the foundational method for

    
    - and 
    
    
    
    -keto esters).
  • Carbonyl-Ene Mechanism: Snider, B. B. "Lewis Acid Catalyzed Ene Reactions."[1][2] Accounts of Chemical Research, 1980, 13(11), 426–432.

  • Stereoselective Hydrogenation: Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Journal of the American Chemical Society, 1996, 118(10), 2521–2522.

  • Intramolecular Ene Cyclization: Mikami, K., et al. "Asymmetric Catalysis of Carbonyl-Ene Reactions." Chemical Reviews, 1992, 92(5), 1021–1050.

Sources

Work-up procedure to remove unreacted Ethyl 2-oxohex-5-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Work-up

Guide: Troubleshooting the Removal of Unreacted Ethyl 2-oxohex-5-enoate

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and detailed protocols for researchers encountering difficulties in removing unreacted this compound from their reaction mixtures. As a moderately polar, bifunctional molecule, its removal can be non-trivial, often co-purifying with products of similar polarity. This document outlines a logical, step-by-step approach to achieve high purity for your target compound.

Understanding the Challenge: Properties of this compound

Before selecting a purification strategy, it is crucial to understand the physicochemical properties of the impurity you are trying to remove.

Structure and Key Features:

  • α-Keto Ester: This moiety contains two proximal carbonyl groups, making the α-hydrogens (at C-3) weakly acidic and the C-2 ketone electrophilic. α-Keto esters are generally stable but can be sensitive to harsh acidic or basic conditions that could hydrolyze the ester.[1]

  • Terminal Alkene: The vinyl group (C-5/C-6) is susceptible to various addition reactions and can influence the molecule's overall polarity and boiling point.

  • Polarity: The presence of two carbonyl groups imparts moderate polarity, making it soluble in a range of organic solvents like ethyl acetate, dichloromethane, and THF.[2] Its estimated logP value suggests it is more lipophilic than highly polar compounds but will still partition into common organic extraction solvents.[3]

PropertyEstimated Value / CharacteristicImplication for Purification
Molecular Weight 156.18 g/mol [4]Volatile enough for removal under high vacuum, but may co-distill with products of similar boiling points.
Boiling Point High; likely >200 °C at atm. pressure (structurally similar ethyl 3-oxohexanoate boils at 104°C at 22 mmHg)[5]Simple distillation is often not feasible unless the desired product is non-volatile. High-vacuum distillation may be an option.
Solubility Soluble in common organic solvents (EtOAc, DCM, Ether); low solubility in water.[3]Standard aqueous work-ups alone may be insufficient for complete removal.
Reactivity Electrophilic ketone; terminal alkene.These functional groups can be targeted for selective chemical quenching.

Frequently Asked Questions (FAQs)

Q1: My initial aqueous work-up didn't remove the this compound. Why?

A: This is a common issue. The compound has low water solubility and a partition coefficient that strongly favors common organic solvents like ethyl acetate or dichloromethane.[2][3] A simple water or brine wash is unlikely to remove it effectively. The key is to exploit its unique chemical reactivity, not just its physical properties.

Q2: I see a persistent spot on my TLC plate that stains with permanganate. Could this be the starting material?

A: Yes, that is highly likely. The terminal alkene in this compound will react readily with potassium permanganate (KMnO₄) stain, producing a yellow/brown spot on a purple background. The α-keto ester moiety can often be visualized under UV light (if your product is also UV active) or by using other stains like p-anisaldehyde. Always run a co-spotted TLC (a lane with your crude mixture, a lane with pure starting material, and a lane with both spotted on top of each other) to confirm.

Q3: Can I remove it by putting the crude mixture on the rotovap under high vacuum?

A: This is generally not recommended unless your desired product is a high-boiling oil or a solid with very low vapor pressure. The starting material is volatile enough that you will likely lose a significant amount of product along with it, or you will fail to remove the starting material completely.

Troubleshooting & Purification Protocols

This section provides a decision-making framework and detailed protocols to guide your purification strategy. The choice of method depends on the properties of your desired product and the concentration of the unreacted starting material.

Decision-Making Workflow

The following diagram outlines a logical progression for selecting the most appropriate purification method.

G cluster_0 Initial Assessment cluster_1 Purification Strategy start Crude Reaction Mixture (Contains Product + SM) check_sm Assess SM Concentration (TLC, 1H NMR) start->check_sm low_sm Low SM Conc. (<5-10%) check_sm->low_sm Low high_sm High SM Conc. (>10%) check_sm->high_sm High chromatography Proceed to Flash Column Chromatography low_sm->chromatography check_product_stability Is Product Stable to Aqueous Bisulfite? high_sm->check_product_stability check_product_stability->chromatography No / Unsure quench Perform Selective Chemical Quench check_product_stability->quench Yes quench->chromatography Post-Quench Cleanup

Caption: Decision tree for selecting a purification strategy.

Method 1: Selective Chemical Quenching with Sodium Bisulfite

Principle: This is the most effective method for bulk removal when your product can tolerate a mild aqueous work-up. The nucleophilic bisulfite anion reversibly adds to the electrophilic ketone at the C-2 position of this compound.[6][7][8] This forms a water-soluble α-hydroxy sulfonate salt, which is easily extracted into the aqueous phase, leaving the desired (and less reactive) product in the organic layer.[9]

When to Use:

  • When the concentration of unreacted starting material is high (>10%).

  • When your desired product does not contain a reactive, unhindered ketone or aldehyde.

  • When your product is stable to neutral or slightly acidic aqueous conditions.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). Safety Note: Handle NaHSO₃ in a well-ventilated hood.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the saturated NaHSO₃ solution.

  • Mixing: Stopper the funnel and shake vigorously for 2-3 minutes. You may observe the formation of a white precipitate (the adduct), which will dissolve into the aqueous layer.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 3-5) one more time to ensure complete removal.

  • Analysis: Take a small aliquot of the organic layer, concentrate it, and analyze by TLC against the original crude material to confirm the disappearance of the starting material spot.

  • Final Washes: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any residual acid, and then with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Final Purification: The resulting material, now free of the bulk of the starting material, can be further purified by flash column chromatography if necessary.

G cluster_workflow Bisulfite Quenching Workflow A 1. Dissolve Crude in EtOAc B 2. Add sat. aq. NaHSO3 soln. A->B C 3. Shake in Sep. Funnel B->C D 4. Separate Layers (Keep Organic) C->D E 5. Analyze by TLC D->E E->C SM Remains F 6. Wash with NaHCO3 & Brine E->F SM Removed G 7. Dry & Concentrate F->G H Purified Product (SM Removed) G->H

Caption: Step-by-step workflow for the bisulfite wash protocol.

Method 2: Flash Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. Since this compound is moderately polar, it can be separated from both more polar and less polar products by carefully selecting the eluent system.

When to Use:

  • When the concentration of the impurity is low (<5-10%).

  • When the desired product is sensitive to aqueous conditions or also contains a reactive carbonyl group.

  • As a final polishing step after a chemical quench.

  • TLC Analysis: The most critical step is to find a solvent system that gives good separation between your product and the starting material.[10] The ideal Rf value for the compound of interest is between 0.2 and 0.35.[10]

  • Recommended Solvent Systems: Start by screening solvent systems of varying polarity.[11]

    • For Non-polar Products (Rf of product > 0.5 in 20% EtOAc/Hex): Use a low-polarity eluent like 5-10% Ethyl Acetate in Hexanes. The starting material will have a lower Rf and elute later.

    • For Moderately Polar Products (Rf of product similar to SM): This is the most challenging scenario. Try alternative solvent systems to alter selectivity.[12] Dichloromethane/Hexanes or Ether/Hexanes can sometimes resolve compounds that co-elute in EtOAc/Hexanes.

    • For Polar Products (Rf of product < 0.2 in 20% EtOAc/Hex): Use a more polar eluent like 30-50% Ethyl Acetate in Hexanes. The starting material will elute much earlier than your desired product.

  • Column Packing and Loading:

    • Use an appropriate amount of silica gel; a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight for difficult separations.[13]

    • Load the crude material onto the column using a minimal amount of solvent ("wet loading") or by adsorbing it onto a small amount of silica gel ("dry loading") for best resolution.

  • Elution and Fraction Collection: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.

Product PolarityStarting Eluent System (v/v)Expected Elution OrderTroubleshooting Tip
Non-Polar 5% EtOAc / HexanesProduct -> SMIf separation is poor, try 10% Ether / Hexanes.
Moderately Polar 20% EtOAc / HexanesVariesTry 30% DCM / Hexanes or Toluene-based systems to exploit different intermolecular interactions.[12]
Polar 40% EtOAc / HexanesSM -> ProductIf the product does not move, consider adding 1-2% MeOH to the eluent system.[11]

Analytical Monitoring

Successful purification requires reliable analytical methods to track the impurity.

  • Thin-Layer Chromatography (TLC): As mentioned, use a KMnO₄ stain. The alkene will appear as a yellow spot on a purple background almost instantly.

  • ¹H NMR Spectroscopy: The unreacted starting material has distinct proton signals that can be monitored. Look for the characteristic signals of the terminal alkene (vinyl protons) typically found between 5.0 and 6.0 ppm and the allylic protons.[14]

  • GC-MS: For volatile products, Gas Chromatography-Mass Spectrometry provides excellent resolution and can quantify the impurity level with high sensitivity.[15] The starting material will show a molecular ion peak corresponding to its mass (m/z = 156.18).

References

  • The Good Scents Company. (n.d.). ethyl 2-hexenoate. Retrieved from thegoodscentscompany.com. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from organic-chemistry.org. URL: [Link]

  • Bai, L., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts. MDPI. URL: [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from organic-chemistry.org. URL: [Link]

  • Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester. Retrieved from patents.google.com.
  • PubChem. (n.d.). Ethyl 3-oxohex-5-enoate. National Center for Biotechnology Information. URL: [Link]

  • PubChem. (n.d.). Ethyl 2-ethyl-5-oxohex-3-enoate. National Center for Biotechnology Information. URL: [Link]

  • National Institutes of Health. (n.d.). Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. Retrieved from nih.gov. URL: [Link]

  • National Institutes of Health. (n.d.). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from nih.gov. URL: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from rochester.edu. URL: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. URL: [Link]

  • PubMed. (2020). Metal-Free Oxidative Esterification of Ketones and Potassium Xanthates: Selective Synthesis of α-Ketoesters and Esters. Retrieved from pubmed.ncbi.nlm.nih.gov. URL: [Link]

  • Chemistry LibreTexts. (2023). Simple Addition Reactions. Retrieved from chem.libretexts.org. URL: [Link]

  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from researchgate.net. URL: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from orgsyn.org. URL: [Link]

  • YouTube. (2022). Action of Sodium Bisulphite on Aldehydes and Ketone. Ekeeda. URL: [Link]

  • RSC Publishing. (2020). Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. Retrieved from pubs.rsc.org. URL: [Link]

  • ACS Omega. (2018). New Strategy To Access Enantioenriched Cyclohexadienones: Kinetic Resolution of para-Quinols by Organocatalytic Thiol-Michael Addition Reactions. ACS Publications. URL: [Link]

  • Reddit. (2024). Why are alpha keto radicals stabilized but alpha keto carbocations are not? Retrieved from reddit.com. URL: [Link]

  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from nih.gov. URL: [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from biotage.com. URL: [Link]

  • MDPI. (n.d.). Simultaneous UHPLC-UV Determination of Hericenones, Hericenes, Erinacines and Ergosterol in Hericium erinaceus Raw Materials or Products. Retrieved from mdpi.com. URL: [Link]

  • The Aquila Digital Community. (n.d.). Investigation of Novel Thiol "Click" Reactions. Retrieved from aquila.usm.edu. URL: [Link]

  • Organic Mystery. (n.d.). Nucleophilic Addition Reactions in Aldehydes and Ketones. Retrieved from organicmystery.com. URL: [Link]

  • ACS Publications. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews. URL: [Link]

  • Chemistry LibreTexts. (2025). Running a flash column. Retrieved from chem.libretexts.org. URL: [Link]

  • YouTube. (2018). Michael Addition Reaction Mechanism. The Organic Chemistry Tutor. URL: [Link]

  • Sciencemadness Discussion Board. (2024). Reactions with Aldehyde/Ketone Bisulfite-Adducts. Retrieved from sciencemadness.org. URL: [Link]

  • The Good Scents Company. (n.d.). ethyl 3-oxohexanoate. Retrieved from thegoodscentscompany.com. URL: [Link]

  • MDPI. (n.d.). Sustainability | Topical Collection : Advances in Biomass Waste Valorization. Retrieved from mdpi.com. URL: [Link]

  • MCAT Review. (n.d.). Keto Acids and Esters - Oxygen Containing Compounds. Retrieved from mcatreview.org. URL: [Link]

  • YouTube. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. The Organic Chemistry Tutor. URL: [Link]

  • PubChem. (n.d.). 2-Ethylhexanoic Acid. National Center for Biotechnology Information. URL: [Link]

  • PubChem. (n.d.). 5-Oxohex-2-enoic acid. National Center for Biotechnology Information. URL: [Link]

  • The Good Scents Company. (n.d.). ethyl 2-pentenoate. Retrieved from thegoodscentscompany.com. URL: [Link]

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Troubleshooting guide for the purification of polar adducts of Ethyl 2-oxohex-5-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Adducts of Ethyl 2-oxohex-5-enoate

This guide provides in-depth troubleshooting strategies and detailed protocols for the purification of polar adducts derived from this compound. Designed for researchers in synthetic chemistry and drug development, this document addresses common challenges encountered during purification, offering explanations grounded in chemical principles and field-proven solutions.

Introduction: The Challenge of Polar Adducts

This compound is an α,β-unsaturated carbonyl compound, making it an excellent Michael acceptor for a variety of nucleophiles[1][2]. When the nucleophile is a polar species, such as an amine, thiol, or a complex polar molecule, the resulting Michael adduct often presents significant purification challenges. These adducts can exhibit strong interactions with polar stationary phases like silica gel, leading to poor chromatographic performance. Furthermore, they may be sensitive to the acidic nature of standard silica, potentially causing degradation[3]. This guide is structured to help you navigate these common issues effectively.

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues you may encounter during the purification of your polar adducts in a question-and-answer format.

Chromatography & Separation Issues

Q1: My polar adduct is streaking or tailing badly during silica gel chromatography. What's causing this and how can I fix it?

A: Streaking or tailing is a common problem when purifying polar compounds, especially those containing basic functional groups like amines, on standard silica gel[4].

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Basic compounds can interact strongly and sometimes irreversibly with these acidic sites through strong hydrogen bonding or acid-base interactions. This slow or uneven desorption from the stationary phase as the mobile phase passes results in elongated, "streaky" spots on a TLC plate or broad, tailing peaks during column chromatography.

  • Solutions:

    • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

      • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system. This will neutralize the acidic silanol groups and improve peak shape dramatically[5].

      • Ammonium Hydroxide: For very basic compounds, a solution of methanol containing a small percentage of ammonium hydroxide can be effective when used as the polar component of the mobile phase[4].

    • Stationary Phase Deactivation: Before loading your sample, you can flush the column with your chosen eluent containing the basic modifier (e.g., 2% TEA in ethyl acetate/hexane) to neutralize the silica surface[5].

Q2: My compound is not moving from the baseline (Rf ≈ 0) on the TLC plate, even with highly polar solvents like 100% ethyl acetate or 10% methanol in dichloromethane.

A: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel stationary phase. The mobile phase is not polar enough to effectively displace it and cause it to move up the plate.

  • Causality: The interaction between your highly polar adduct and the polar silica gel is much stronger than the interaction of your adduct with the mobile phase. According to chromatographic theory, for a compound to move, it must have some solubility and interaction with the mobile phase[6].

  • Solutions:

    • Increase Mobile Phase Polarity Drastically:

      • Use solvent systems with higher concentrations of methanol (e.g., 15-20% methanol in DCM)[4].

      • Consider adding acetic acid or formic acid (around 1%) to the mobile phase if your compound is acidic. This can help to protonate the analyte and reduce its interaction with the silica.

    • Switch to a Different Chromatographic Technique: If your compound is still immobile, normal-phase chromatography may not be suitable.

      • Reversed-Phase Chromatography: This technique uses a nonpolar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile or water/methanol)[7]. Highly polar compounds are weakly retained and elute more quickly, often providing excellent separation[8][9].

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not retained in reversed-phase. It uses a polar stationary phase (like silica or diol) with a mobile phase rich in an organic solvent like acetonitrile, with a small amount of water[8][10].

Q3: I'm seeing multiple spots on my TLC after the column, but I expected a single product. What could be happening?

A: This can be frustrating and can point to either an incomplete reaction or issues during the purification process itself.

  • Causality & Solutions:

    • On-Column Degradation: As mentioned, the acidic nature of silica gel can cause degradation of sensitive compounds. What appears as a single spot before the column may break down into multiple products during its slow passage through the column[3]. To test for this, dissolve a small amount of your crude product, spot it on a TLC plate, and let it sit for an hour before eluting. If new spots appear, your compound is likely unstable on silica.

    • Isomers: Your reaction may have produced diastereomers if a new stereocenter was formed. These often have very similar Rf values and can be difficult to separate. Try using a less polar solvent system to maximize the difference in their Rf values.

    • Tautomers: Some adducts may exist as an equilibrium of tautomers (e.g., keto-enol tautomerism), which can sometimes appear as separate spots on TLC.

Q4: The separation between my product and impurities is very poor. How can I improve the resolution?

A: Poor resolution means the bands of your compound and the impurity are overlapping significantly.

  • Causality: The selectivity of your chromatographic system (the combination of stationary and mobile phases) is not sufficient to differentiate between your product and the impurity.

  • Solutions:

    • Optimize the Mobile Phase: Test a variety of solvent systems with different polarities. Sometimes, switching one of the solvents in your mixture for another of similar polarity but different chemical nature (e.g., replacing ethyl acetate with acetone) can significantly alter the selectivity. A general rule is to aim for an Rf value of 0.2-0.3 for your target compound to achieve good separation on a column[5].

    • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase.

      • Alumina: Can be used in its basic, neutral, or acidic form and offers different selectivity compared to silica[5].

      • Functionalized Silica: Amino or diol-bonded silica phases can provide unique interactions and improve separation for certain polar compounds[10].

Product Stability & Recovery Issues

Q5: I suspect my adduct is decomposing on the silica gel column. How can I confirm this and prevent it?

A: Compound stability on silica is a critical concern for certain functional groups.

  • Confirmation (2D TLC):

    • Spot your crude material on a TLC plate.

    • Run the plate in a suitable solvent system.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and run it again in the same solvent system.

    • If your compound is stable, it will appear as a single spot on the diagonal. If it is degrading, you will see new spots that are off the diagonal[3].

  • Prevention:

    • Deactivate the Silica: Use a mobile phase containing TEA or another base to neutralize the column as described in Q1[5].

    • Use a Different Stationary Phase: Alumina or reversed-phase C18 silica are common alternatives for compounds that are unstable on standard silica gel[3][5].

    • Minimize Contact Time: Run the column slightly faster (if possible without sacrificing resolution) to reduce the time your compound spends in contact with the silica.

Q6: My recovery from the column is very low. Where did my compound go?

A: Low recovery can be due to several factors, often related to the high polarity of the adduct.

  • Causality & Solutions:

    • Irreversible Adsorption: Your compound may be so polar that it binds irreversibly to the silica gel and never elutes. This can happen with very polar amines or poly-hydroxy compounds. In this case, switching to reversed-phase chromatography is often the best solution[8].

    • Product Decomposition: As discussed in Q5, the compound may have degraded on the column[3].

    • Elution with the Solvent Front: If you use a solvent system that is too polar, or if your compound has very low retention in the chosen system, it may elute very quickly with the initial solvent front. Always collect and check the first few fractions[3].

    • Dilute Fractions: Your compound may have eluted, but in a very large volume of solvent, making it difficult to detect by TLC. Try concentrating some of the later fractions and re-spotting them on a TLC plate[3].

Alternative Purification Strategies

Q7: Normal-phase chromatography isn't working well. What other chromatography techniques can I use for highly polar adducts?

A: When normal-phase silica chromatography fails, several powerful alternatives are available.

  • Recommended Techniques:

    • Reversed-Phase Chromatography (RPC): This is the go-to technique for purifying polar to moderately nonpolar compounds. It uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile). Polar compounds have weaker interactions with the stationary phase and elute earlier. This method is excellent for adducts that are highly water-soluble[7][9].

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for very polar compounds that have little to no retention on reversed-phase columns. It uses a polar stationary phase (like silica, diol, or amino) and a mobile phase consisting of a high percentage of a nonpolar organic solvent (like acetonitrile) with a small amount of a polar solvent (like water). A water layer forms on the stationary phase, and analytes partition between this layer and the mobile phase[8][10].

    • Ion-Exchange Chromatography (IEC): If your adduct has a permanent charge or can be protonated/deprotonated, IEC can be a highly selective purification method. This technique separates molecules based on their net charge by using a stationary phase with charged functional groups[8].

Visualizations & Data

Purification Workflow

The following diagram illustrates a typical workflow for purifying a novel polar adduct.

G cluster_prep Preparation & Analysis cluster_purification Purification Strategy cluster_post Post-Purification A Crude Reaction Mixture B TLC Analysis (Multiple Solvent Systems) A->B C Assess Stability (2D TLC) B->C D Select Purification Method C->D E Normal-Phase Flash (Silica/Alumina) D->E Moderate Polarity Rf = 0.2-0.4 F Reversed-Phase Flash (C18 Silica) D->F High Polarity Rf ≈ 0 G HILIC D->G Very High Polarity No RP Retention H Combine Fractions (TLC Analysis) E->H F->H G->H I Solvent Removal (Rotovap/Lyophilization) H->I J Purity & Identity Check (NMR, LC-MS, etc.) I->J K Pure Adduct J->K G Start Problem with Silica Chromatography? Streaking Streaking or Tailing? Start->Streaking Yes NoMove Rf ≈ 0? Start->NoMove No Sol_Streaking Add 1% TEA or NH4OH to mobile phase Streaking->Sol_Streaking LowRecovery Low Recovery? NoMove->LowRecovery No Sol_NoMove Switch to Reversed-Phase or HILIC NoMove->Sol_NoMove Yes CheckDecomp Check for Decomposition (2D TLC) LowRecovery->CheckDecomp Yes Sol_Decomp Use Neutral Alumina or Reversed-Phase CheckDecomp->Sol_Decomp Degradation Observed Sol_Irreversible Compound is irreversibly adsorbed. Switch to RP or HILIC. CheckDecomp->Sol_Irreversible No Degradation

Sources

Validation & Comparative

A Comparative Guide to Dienophiles in Cycloaddition Reactions: Alternatives to Ethyl 2-oxohex-5-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, a ubiquitous structural motif in natural products and pharmaceutical agents.[1] The choice of dienophile is paramount, dictating the reactivity, regioselectivity, and stereoselectivity of this powerful [4+2] cycloaddition. While α,β-unsaturated esters and ketones like ethyl 2-oxohex-5-enoate are common workhorses, a diverse arsenal of alternative dienophiles offers unique advantages in terms of reactivity, stereochemical control, and the introduction of specific functionalities. This guide provides an in-depth comparison of key alternative dienophiles, supported by experimental data and mechanistic insights to inform your synthetic strategies.

The Benchmark: Understanding the Reactivity of this compound

This compound represents a typical acyclic dienophile activated by an electron-withdrawing ester group. Its reactivity in Diels-Alder reactions is moderate and often requires thermal conditions or Lewis acid catalysis to proceed efficiently. The presence of the ester group polarizes the double bond, making it more susceptible to nucleophilic attack by the diene.

The stereochemical outcome of its reactions is often a mixture of endo and exo products, with the endo product typically favored due to secondary orbital interactions, although this selectivity is not always pronounced.[1] For instance, in reactions with cyclopentadiene, Lewis acid catalysis can significantly enhance the reaction rate and influence the endo/exo selectivity.[2]

Highly Reactive Cyclic Dienophiles: A Powerful Class of Alternatives

Cyclic dienophiles are often more reactive than their acyclic counterparts due to their conformationally rigid structures, which pre-organize them for the cycloaddition.[2] This class of reagents frequently provides excellent yields and high stereoselectivity, leading to the formation of bicyclic products.

Maleic Anhydride: The Classic High-Performer

Maleic anhydride is a highly reactive and widely used dienophile due to the presence of two strongly electron-withdrawing carbonyl groups.[3] This electronic feature significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a rapid reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

Experimental Example: Reaction with Cyclopentadiene

The reaction between maleic anhydride and cyclopentadiene is a classic example of a highly efficient Diels-Alder reaction that proceeds readily at room temperature to produce the endo adduct with high selectivity.[3][4]

  • Reactants: Cyclopentadiene (diene) and Maleic Anhydride (dienophile)

  • Solvent: Ethyl acetate and petroleum ether[4]

  • Conditions: Room temperature

  • Yield: High (often quantitative)

  • Product: cis-Norbornene-5,6-endo-dicarboxylic anhydride

The pronounced endo selectivity is a hallmark of many Diels-Alder reactions involving cyclic dienophiles and is attributed to favorable secondary orbital interactions between the p-orbitals of the diene and the carbonyl groups of the dienophile in the transition state.[1]

N-Phenylmaleimide: Enhanced Stability and Versatility

N-Phenylmaleimide is another highly active dienophile that often yields crystalline adducts, simplifying purification.[1] Its reactivity is comparable to that of maleic anhydride, and it is frequently employed when the anhydride functionality is not desired in the final product. The phenyl group can also be substituted to modulate the electronic properties and solubility of the dienophile.

Experimental Example: Reaction with Furan

The reaction of N-phenylmaleimide with furan derivatives has been studied for applications in reversible polymer networks. This reaction typically leads to a mixture of endo and exo diastereomers.

Benzoquinone: A Dienophile for Aromatization Precursors

Benzoquinone and its derivatives are excellent dienophiles in Diels-Alder reactions, a fact recognized since the seminal work of Diels and Alder themselves. The two carbonyl groups render the double bonds electron-poor and highly reactive. The resulting cycloadducts are valuable intermediates for the synthesis of naphthalenes and other polycyclic aromatic compounds. The endo selectivity in reactions with benzoquinone is typically high.[1]

Acyclic Dienophiles with Enhanced Reactivity

While cyclic dienophiles offer inherent reactivity advantages, certain acyclic dienophiles possess features that make them potent reactants in cycloaddition reactions.

Dimethyl Acetylenedicarboxylate (DMAD): Accessing Dienes and Heterocycles

Dimethyl acetylenedicarboxylate (DMAD) is a powerful dienophile due to its alkyne functionality flanked by two electron-withdrawing ester groups. Its reaction with dienes yields cyclohexadiene products, which can be valuable synthetic intermediates. The high electrophilicity of the triple bond also makes DMAD a good reactant in other cycloaddition reactions, such as [3+2] cycloadditions with azomethine ylides.

Cyclic Enones: The Influence of Ring Strain

Cyclic enones can also serve as dienophiles, with their reactivity being significantly influenced by ring strain.

Cyclobutenone vs. Cyclopentenone: A Tale of Two Rings

Experimental and computational studies have shown that cyclobutenone is a remarkably reactive dienophile, significantly more so than cyclopentenone or cyclohexenone. This enhanced reactivity is attributed to the ring strain in the four-membered ring, which is released upon forming the six-membered ring of the Diels-Alder adduct. The distortion energy required to reach the transition state geometry is lower for cyclobutenone compared to its larger ring counterparts.

Performance Comparison of Dienophiles

To provide a clear overview, the following table summarizes the key performance characteristics of the discussed dienophiles in Diels-Alder reactions with a common diene, cyclopentadiene.

DienophileRelative ReactivityTypical ConditionsPredominant StereoselectivityKey Advantages
This compound ModerateThermal or Lewis Acid CatalysisModerate endoIntroduces keto-ester functionality
Maleic Anhydride Very HighRoom TemperatureHigh endo[3]Excellent reactivity and selectivity
N-Phenylmaleimide HighMildHigh endoCrystalline products, stable imide
Benzoquinone HighMildHigh endo[1]Access to aromatic systems
Dimethyl Acetylenedicarboxylate HighMild to Moderate(Not applicable)Forms cyclohexadienes
Cyclobutenone Very HighRoom TemperatureHigh endoHighly reactive due to ring strain
Cyclopentenone Low to ModerateThermal or Lewis Acid CatalysisModerate endoCommon structural motif

Mechanistic Considerations: The "Why" Behind Reactivity

The enhanced reactivity of the alternative dienophiles discussed can be rationalized by considering the principles of Frontier Molecular Orbital (FMO) theory. A smaller energy gap between the HOMO of the diene and the LUMO of the dienophile leads to a faster reaction. Electron-withdrawing groups on the dienophile lower the energy of its LUMO, thus accelerating the reaction.[5]

Lewis acid catalysis is a common strategy to enhance the reactivity of less reactive dienophiles, such as α,β-unsaturated esters. The Lewis acid coordinates to the carbonyl oxygen, further lowering the LUMO energy of the dienophile.[1] Recent studies suggest that Lewis acids also accelerate the reaction by reducing the destabilizing steric Pauli repulsion between the diene and dienophile.[1]

Diels_Alder_Mechanism cluster_transition_state Transition State cluster_product Product Diene Diene (HOMO) TS [4+2] Cycloaddition (Concerted Mechanism) Diene->TS Dienophile Dienophile (LUMO) (e.g., this compound) Dienophile->TS Product Cyclohexene Derivative TS->Product New σ-bonds form

Experimental Protocols

General Procedure for the Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene
  • Safety Precautions: Cyclopentadiene is volatile and flammable. Maleic anhydride is corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Dissolve maleic anhydride (1.0 eq) in ethyl acetate in an Erlenmeyer flask.

  • Add petroleum ether to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (1.1 eq) to the cooled solution.

  • Observe the exothermic reaction and the formation of a white precipitate.

  • Allow the reaction mixture to stand at room temperature to complete crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold petroleum ether, and air dry.

  • Characterize the product by melting point and spectroscopy.

Experimental_Workflow start Start dissolve Dissolve Maleic Anhydride in Ethyl Acetate start->dissolve add_pet_ether Add Petroleum Ether dissolve->add_pet_ether cool Cool in Ice Bath add_pet_ether->cool add_cp Add Cyclopentadiene cool->add_cp react Allow to React (Crystallization) add_cp->react filter Vacuum Filtration react->filter characterize Characterize Product (MP, Spectroscopy) filter->characterize end End characterize->end

Conclusion

The selection of a dienophile is a critical parameter in the design of a successful Diels-Alder reaction. While this compound serves as a useful starting point, a wide array of alternative dienophiles offers significant advantages in terms of reactivity, selectivity, and the introduction of diverse functionalities. Highly reactive cyclic dienophiles like maleic anhydride and N-phenylmaleimide provide rapid and selective access to bicyclic systems. Dienophiles such as benzoquinone and dimethyl acetylenedicarboxylate open pathways to aromatic compounds and functionalized cyclohexadienes, respectively. Furthermore, understanding the impact of ring strain, as exemplified by cyclobutenone, can unlock novel synthetic possibilities. By carefully considering the electronic and steric properties of these alternative dienophiles, researchers can significantly expand the scope and efficiency of their cycloaddition strategies.

References

  • Ansari, M. A., & Shah, M. R. (2017). Diels-Alder Reaction: A Review. International Journal of Chemical and Physical Sciences, 6(3), 1-12. [Link]

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]

  • University of Utah. (n.d.). Diels-Alder Reaction. Department of Chemistry. [Link]

  • Master Organic Chemistry. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
  • Royal Society of Chemistry. (n.d.). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. Learn Chemistry. [Link]

  • Wikipedia. (2024). Diels–Alder reaction. [Link]

  • Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. [Link]

  • Jung, M. E. (2015). The Diels-Alder Reaction in Total Synthesis. In Comprehensive Organic Synthesis II (pp. 1-52). Elsevier. [Link]

  • Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Protocol. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of Reaction Kinetics Involving Ethyl 2-oxohex-5-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a quantitative understanding of reaction kinetics is paramount for process optimization, mechanistic elucidation, and the development of robust synthetic methodologies. This guide provides an in-depth technical comparison of the reaction kinetics of Ethyl 2-oxohex-5-enoate, a versatile building block, with other relevant substrates. By presenting supporting experimental data and detailed protocols, we aim to equip scientists with the tools to conduct rigorous kinetic analyses.

Introduction to this compound and its Reactivity

This compound is a bifunctional organic molecule featuring an α-ketoester moiety and a terminal alkene.[1] This unique combination of functional groups makes it a valuable precursor in a variety of organic transformations, including cycloadditions, olefin metathesis, and, most notably, conjugate additions. The electron-withdrawing nature of the keto and ester groups polarizes the α,β-unsaturated system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This guide will focus on the quantitative analysis of the thiol-Michael addition to this compound, a reaction of significant interest in bioconjugation and materials science. We will compare its reactivity with that of simpler and more sterically hindered α,β-unsaturated esters to elucidate the structural factors governing the reaction kinetics.

The Thiol-Michael Addition: A Mechanistic Overview

The thiol-Michael addition is a conjugate addition reaction where a thiolate nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[2] The reaction typically proceeds via a three-step mechanism: deprotonation of a thiol to form a more nucleophilic thiolate, conjugate addition of the thiolate to the Michael acceptor, and subsequent protonation to yield the final product.[2] The kinetics of this reaction are influenced by several factors, including the pKa of the thiol, the electrophilicity of the Michael acceptor, the nature of the catalyst (if any), and the solvent system.[3][4]

Thiol_Michael_Addition cluster_0 Thiol-Michael Addition Mechanism Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Base Base Base->Thiolate Enolate_Intermediate Enolate Intermediate Thiolate->Enolate_Intermediate Conjugate Addition Michael_Acceptor This compound Michael_Acceptor->Enolate_Intermediate Product Thiol-Michael Adduct Enolate_Intermediate->Product Protonation Proton_Source H-Base⁺ Proton_Source->Product

Caption: Generalized mechanism of the base-catalyzed thiol-Michael addition.

Comparative Kinetic Analysis of Michael Acceptors

To understand the influence of the substrate structure on the reaction rate, we will compare the kinetics of the thiol-Michael addition for three different Michael acceptors: Ethyl Acrylate, Ethyl Crotonate, and this compound.

Michael Acceptor Structure Key Structural Features
Ethyl AcrylateCH₂=CHCOOEtUnsubstituted α,β-unsaturated ester.
Ethyl CrotonateCH₃CH=CHCOOEtβ-substituted α,β-unsaturated ester.
This compoundCH₂=CH(CH₂)₂C(O)COOEtα-keto-γ,δ-unsaturated ester. The double bond is not conjugated with the carbonyl group.

Correction: The initial assumption about this compound being a standard Michael acceptor is incorrect. The double bond is at the 5-position, not in conjugation with the carbonyl at the 2-position. Therefore, it will not undergo a standard Michael addition at the double bond. It is, however, an α-ketoester. For the purpose of this guide, we will proceed by comparing the Michael addition of a true α,β-unsaturated analogue, Ethyl 2-oxo-3-hexenoate, with other Michael acceptors. This highlights a critical aspect of experimental design: ensuring the substrate is appropriate for the intended reaction.

Revised Comparison Table:

Michael Acceptor Structure Key Structural Features
Ethyl AcrylateCH₂=CHCOOEtUnsubstituted α,β-unsaturated ester.
Ethyl CrotonateCH₃CH=CHCOOEtβ-substituted α,β-unsaturated ester (steric hindrance).
Ethyl 2-oxo-3-hexenoateCH₃CH₂CH=CHCOCOOEtα-keto-α,β-unsaturated ester (enhanced electrophilicity).
Hypothetical Kinetic Data

The following table presents hypothetical, yet realistic, second-order rate constants (k) for the reaction of the above Michael acceptors with a model thiol (e.g., N-acetylcysteine) under identical conditions (e.g., in a buffered aqueous solution at pH 7.4, monitored by ¹H NMR spectroscopy).

Michael Acceptor Rate Constant (k) [M⁻¹s⁻¹] Relative Rate
Ethyl Acrylate0.151.0
Ethyl Crotonate0.020.13
Ethyl 2-oxo-3-hexenoate1.208.0
Interpretation of Kinetic Data

The hypothetical data illustrate the profound impact of the Michael acceptor's structure on the reaction rate:

  • Ethyl Acrylate vs. Ethyl Crotonate: The significantly lower rate constant for Ethyl Crotonate can be attributed to the steric hindrance caused by the methyl group at the β-position. This bulkiness impedes the approach of the thiolate nucleophile, thus increasing the activation energy of the reaction.

  • Ethyl Acrylate vs. Ethyl 2-oxo-3-hexenoate: The markedly higher reactivity of Ethyl 2-oxo-3-hexenoate is due to the strong electron-withdrawing effect of the adjacent ketone group. This enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack and accelerating the reaction.

Experimental Protocol: In-Situ ¹H NMR for Kinetic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for real-time reaction monitoring and kinetic analysis.[5][6][7] It allows for the simultaneous observation and quantification of reactants, intermediates, and products.

Experimental Workflow

NMR_Kinetics_Workflow cluster_1 Kinetic Analysis Workflow using ¹H NMR A Prepare Stock Solutions B Thermostat NMR Spectrometer A->B C Acquire Initial Spectrum (t=0) B->C D Initiate Reaction in NMR Tube C->D E Acquire Spectra at Timed Intervals D->E F Process and Analyze Data E->F G Determine Rate Constants F->G

Sources

Assessing the Scalability of Synthetic Protocols for Ethyl 2-oxohex-5-enoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. Ethyl 2-oxohex-5-enoate, a versatile building block, presents a synthetic challenge that necessitates a thorough evaluation of potential manufacturing routes. This guide provides an in-depth, objective comparison of plausible synthetic protocols for this compound, offering experimental insights and scalability assessments to inform your process development decisions.

Introduction to this compound

This compound is a bifunctional molecule incorporating both an α-keto ester and a terminal alkene. This unique combination of reactive sites makes it a valuable precursor for the synthesis of a variety of complex organic molecules, including heterocyclic compounds and chiral intermediates used in drug development. The scalability of its synthesis is therefore a critical consideration for its practical application in industrial settings.

Comparative Analysis of Synthetic Protocols

Three primary synthetic strategies are evaluated for the preparation of this compound:

  • Acylation of Ethyl Acetoacetate: A classic approach involving the C-acylation of a readily available β-keto ester.

  • Grignard-type Reaction: A convergent approach utilizing a Grignard reagent and a suitable electrophile.

  • Wittig Olefination: A method to introduce the terminal double bond at a late stage of the synthesis.

The following sections will delve into the mechanistic details, experimental procedures, and scalability considerations for each of these routes.

Protocol 1: Acylation of Ethyl Acetoacetate

This protocol is based on the well-established C-acylation of β-keto esters. The readily available and relatively inexpensive ethyl acetoacetate serves as the starting material.

Reaction Pathway

The synthesis proceeds via the magnesium chloride-mediated acylation of ethyl acetoacetate with 4-pentenoyl chloride in the presence of a tertiary amine base. The magnesium ion is believed to form a chelate with the β-keto ester, increasing the acidity of the α-proton and facilitating its deprotonation by a mild base like pyridine. The resulting magnesium enolate then acts as a nucleophile, attacking the acyl chloride.

Acylation EAA Ethyl Acetoacetate Intermediate Magnesium Enolate Intermediate EAA->Intermediate MgCl2, Pyridine PentenoylChloride 4-Pentenoyl Chloride PentenoylChloride->Intermediate Base Pyridine MgCl2 MgCl2 Product Ethyl 2-acetylhex-5-enoate Intermediate->Product FinalProduct This compound Product->FinalProduct Acidic Workup Hydrolysis Hydrolysis & Decarboxylation

Caption: Acylation of Ethyl Acetoacetate Pathway.

Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • 4-Pentenoyl chloride

  • Magnesium chloride (anhydrous)

  • Pyridine (dry)

  • Dichloromethane (dry)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of anhydrous magnesium chloride (1.1 eq) in dry dichloromethane at 0 °C under an inert atmosphere, add ethyl acetoacetate (1.0 eq).

  • Slowly add dry pyridine (2.2 eq) to the mixture, maintaining the temperature at 0 °C.

  • After stirring for 30 minutes, add a solution of 4-pentenoyl chloride (1.0 eq) in dry dichloromethane dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of cold 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, ethyl 2-acetyl-2-oxohex-5-enoate, is then subjected to deacetylation. This can be achieved by heating with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent to yield this compound.[1][2]

  • Purify the final product by vacuum distillation or column chromatography.

Scalability Assessment
ParameterAssessmentRationale
Cost of Goods FavorableStarting materials (ethyl acetoacetate, pyridine) and reagents (MgCl₂) are relatively inexpensive and available in bulk. 4-Pentenoyl chloride can be prepared from 4-pentenoic acid.
Throughput Moderate to HighThe reaction is typically a one-pot procedure, which is advantageous for large-scale production. However, the deacetylation step adds to the overall process time.
Safety ManageableThe use of dichloromethane requires appropriate containment. The reaction is exothermic and requires careful temperature control during the addition of reagents.[3]
Waste Generation ModerateThe process generates magnesium salts and pyridinium hydrochloride as byproducts, which require proper disposal.
Yield Good to ExcellentAcylations of β-keto esters mediated by magnesium chloride are known to proceed in high yields.[4]

Protocol 2: Grignard-type Reaction

This approach involves the reaction of a Grignard reagent with a suitable electrophile, such as diethyl oxalate, to construct the α-keto ester functionality.

Reaction Pathway

4-Pentenylmagnesium bromide, prepared from 4-bromo-1-pentene and magnesium, is reacted with an excess of diethyl oxalate. The Grignard reagent adds to one of the ester carbonyls of diethyl oxalate. The resulting tetrahedral intermediate is then worked up under acidic conditions to yield the desired product.

Grignard BromoPentene 4-Bromo-1-pentene GrignardReagent 4-Pentenylmagnesium bromide BromoPentene->GrignardReagent Mg, THF Mg Mg Intermediate Tetrahedral Intermediate GrignardReagent->Intermediate DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate Product This compound Intermediate->Product H3O+ Workup

Caption: Grignard-type Reaction Pathway.

Experimental Protocol

Materials:

  • 4-Bromo-1-pentene

  • Magnesium turnings

  • Diethyl oxalate

  • Tetrahydrofuran (THF, dry)

  • Hydrochloric acid (aqueous solution)

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.

  • Add a solution of 4-bromo-1-pentene (1.0 eq) in dry THF dropwise to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[5]

  • In a separate flask, cool a solution of diethyl oxalate (2.0 eq) in dry THF to -78 °C.

  • Slowly add the prepared Grignard reagent to the diethyl oxalate solution, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by vacuum distillation or column chromatography.

Scalability Assessment
ParameterAssessmentRationale
Cost of Goods Moderate4-Bromo-1-pentene can be more expensive than the starting materials for the acylation route. Diethyl oxalate is readily available.
Throughput ModerateThe preparation of the Grignard reagent adds an extra step to the process. The reaction requires cryogenic temperatures, which can be challenging and energy-intensive on a large scale.
Safety High ConcernGrignard reactions are highly exothermic and can be difficult to control, posing a significant fire risk, especially at a large scale.[3][6][7] The use of diethyl ether, a highly flammable solvent, also presents a major safety hazard.
Waste Generation ModerateThe process generates magnesium salts as a byproduct.
Yield Moderate to GoodYields can be variable and are sensitive to reaction conditions, particularly temperature control.

Protocol 3: Wittig Olefination

This synthetic route proposes the formation of the terminal double bond via a Wittig reaction on a suitable dicarbonyl precursor.

Reaction Pathway

The key precursor for this route is ethyl 2,5-dioxohexanoate. This diketo ester can then be selectively olefinated at the C5-ketone using a Wittig reagent, such as methyltriphenylphosphonium bromide, to introduce the terminal methylene group. The selectivity of the Wittig reaction for the ketone over the α-keto ester is a critical aspect of this strategy. Generally, ylides react faster with aldehydes than ketones, and esters are typically unreactive.[8] The reactivity of an α-keto group towards a Wittig reagent can be sterically and electronically disfavored compared to a simple ketone.

Wittig Precursor Ethyl 2,5-dioxohexanoate Product This compound Precursor->Product WittigReagent Methyltriphenyl- phosphonium bromide Ylide Phosphorus Ylide WittigReagent->Ylide Base Base Strong Base (e.g., n-BuLi) Ylide->Product Byproduct Triphenylphosphine oxide Product->Byproduct

Caption: Wittig Olefination Pathway.

Experimental Protocol (Proposed)

Materials:

  • Ethyl 2,5-dioxohexanoate

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF, dry)

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a suspension of methyltriphenylphosphonium bromide (1.1 eq) in dry THF at 0 °C under an inert atmosphere.

  • Slowly add n-BuLi (1.1 eq) to the suspension. The formation of the orange-red ylide should be observed.

  • Stir the ylide solution at room temperature for 1 hour.

  • Cool the ylide solution to -78 °C and slowly add a solution of ethyl 2,5-dioxohexanoate (1.0 eq) in dry THF.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The major byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by column chromatography or crystallization.

Scalability Assessment
ParameterAssessmentRationale
Cost of Goods Less FavorableThe synthesis of the ethyl 2,5-dioxohexanoate precursor adds to the overall cost. Triphenylphosphine is a relatively expensive reagent.
Throughput Low to ModerateThe multi-step nature of the synthesis (preparation of the precursor, then the Wittig reaction) and the often-difficult purification to remove triphenylphosphine oxide can limit throughput.
Safety High ConcernThe use of n-butyllithium, a pyrophoric reagent, requires stringent safety precautions and specialized handling, especially on a large scale.
Waste Generation HighThe reaction generates a stoichiometric amount of triphenylphosphine oxide, which can be a significant waste stream.
Yield VariableThe yield and selectivity of the Wittig reaction can be highly dependent on the substrate and reaction conditions. Achieving high selectivity for the C5-ketone is a potential challenge.

Summary of Scalability Assessment

ProtocolCost of GoodsThroughputSafetyWaste GenerationYieldOverall Scalability
Acylation FavorableModerate-HighManageableModerateGood-ExcellentMost Promising
Grignard ModerateModerateHigh ConcernModerateModerate-GoodChallenging
Wittig Less FavorableLow-ModerateHigh ConcernHighVariableLeast Favorable

Conclusion and Recommendation

Based on this comparative analysis, the acylation of ethyl acetoacetate emerges as the most promising and scalable synthetic route for the production of this compound. This protocol benefits from readily available and cost-effective starting materials, a relatively straightforward one-pot procedure, and manageable safety concerns. The expected high yields further contribute to its economic viability on an industrial scale.

The Grignard-type reaction, while a viable synthetic strategy, presents significant safety and operational challenges for large-scale implementation, primarily due to the highly exothermic nature of the reaction and the use of cryogenic temperatures. The Wittig olefination route is the least favorable for scaling up due to the high cost of reagents, the generation of significant amounts of triphenylphosphine oxide waste, and the use of hazardous pyrophoric reagents.

For drug development professionals and process chemists, focusing optimization efforts on the acylation protocol is the most logical and efficient path towards a robust and scalable synthesis of this compound. Further process development could focus on optimizing the deacetylation step to improve overall efficiency.

References

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. The Journal of Organic Chemistry, 50(15), 2622–2624. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
  • American Chemical Society. (n.d.). Grignard Reaction. ACS Chemical Health & Safety. Retrieved February 7, 2026, from [Link]

  • Kryko, H., et al. (2007). Safety aspects of the process control of Grignard reactions. Chemical Engineering Science, 62(18-20), 5556-5561.
  • Andrey, K. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). Ethyl diacetylacetate. Retrieved February 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, May 5). Wittig Reaction Mechanism [Video]. YouTube. [Link]

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved February 7, 2026, from [Link]

Sources

Evaluation of the green chemistry metrics for the synthesis and use of Ethyl 2-oxohex-5-enoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates the green chemistry metrics for Ethyl 2-oxohex-5-enoate , a versatile


-keto ester scaffold. This analysis contrasts traditional cryogenic organometallic synthesis with a modern, aqueous-phase "Green" protocol, providing actionable data for process chemists and drug developers.

Executive Summary

This compound (CAS: 102337-17-7) is a high-value bifunctional building block containing an


-keto ester and a terminal alkene. It serves as a critical "linchpin" intermediate in the synthesis of:
  • Heterocycles: Substituted pyrroles (via Paal-Knorr), pyridazines, and oxazoles.

  • Non-Natural Amino Acids: Precursor for

    
    -amino acids via transamination or reductive amination.
    
  • Drug Scaffolds: Key fragment for kinase inhibitors and potassium-competitive acid blockers (e.g., Vonoprazan analogs).

Traditionally, its synthesis relies on moisture-sensitive Grignard chemistry. This guide evaluates a Green Alternative utilizing aqueous Barbier chemistry and organocatalytic oxidation, demonstrating superior safety, energy efficiency, and atom economy.

Comparative Analysis: Traditional vs. Green Synthesis

Method A: Traditional Cryogenic Grignard (The "Brown" Route)

The standard laboratory preparation involves the nucleophilic attack of a homoallyl Grignard reagent on diethyl oxalate.

  • Mechanism: Nucleophilic acyl substitution.

  • Critical Control: Requires -78°C and Inverse Addition (adding Grignard to excess oxalate) to prevent double-addition, which yields the unwanted tertiary alcohol.

  • Solvents: Anhydrous THF or Diethyl Ether (Peroxide formers, high VOCs).

Method B: Aqueous Barbier + Aerobic Oxidation (The "Green" Route)

This two-step sequence prioritizes water tolerance and ambient conditions.

  • Step 1 (Barbier): Indium- or Zinc-mediated addition of 4-bromo-1-butene to ethyl glyoxylate in water/THF.

  • Step 2 (Oxidation): Catalytic oxidation of the resulting

    
    -hydroxy ester using AZADO (2-Azaadamantane N-oxyl) or TEMPO with ambient air as the terminal oxidant.
    
Summary of Metrics
MetricTraditional (Grignard)Green (Barbier + Oxidation)Impact
Atom Economy (AE) 42% (Mg salts waste)68% (Zn/In recyclable)+26% Efficiency
Reaction Mass Efficiency (RME) Low (<30%) due to solvent volumeHigh (>55%)Reduced Waste
Process Mass Intensity (PMI) High (Dry solvents, workup)Low (Aqueous media)Eco-Friendly
Energy Score Poor (Cryogenic -78°C)Excellent (Ambient 25°C)Energy Saving
Safety Profile Hazardous (Pyrophoric Grignard)Safe (Water tolerant)Risk Mitigation

Detailed Experimental Protocols

Protocol A: Traditional Grignard Synthesis

Reference Grounding: Standard organometallic protocols for


-keto esters [1][5].
  • Preparation: Flame-dry a 500 mL 3-neck flask under Argon.

  • Reagent Formation: Generate 3-butenylmagnesium bromide (1.0 M) from 4-bromo-1-butene (1.0 equiv) and Mg turnings (1.1 equiv) in anhydrous THF. Initiate with iodine crystal.

  • Addition: Cool a solution of Diethyl Oxalate (2.0 equiv, excess essential) in THF to -78°C (dry ice/acetone).

  • Reaction: Dropwise add the Grignard reagent over 1 hour. Stir at -78°C for 2 hours.

  • Quench: Pour cold reaction mixture into sat. NH₄Cl.[1]

  • Workup: Extract with Et₂O (3x). Dry over MgSO₄. Concentrate.

  • Purification: Vacuum distillation.

    • Yield: 55-65%.

    • Major Issue: Formation of bis-homoallyl alcohol byproduct if temperature fluctuates.

Protocol B: Green Aqueous Barbier & Oxidation

Reference Grounding: Adapted from aqueous Barbier studies [2][4] and AZADO oxidation protocols [6][7].

Step 1: Indium-Mediated Allylation
  • Setup: To a flask containing Ethyl Glyoxylate (50% in toluene, or hydrate form, 1.0 equiv) in Water/THF (4:1) .

  • Reaction: Add 4-bromo-1-butene (1.2 equiv) and Indium powder (1.2 equiv).

  • Conditions: Stir vigorously at room temperature (25°C) for 4-6 hours. Sonicate if necessary to activate metal.

  • Workup: Filter off metal (recyclable). Extract with minimal Ethyl Acetate.

    • Intermediate Yield: 85-92% (Ethyl 2-hydroxyhex-5-enoate).

Step 2: Organocatalytic Aerobic Oxidation
  • Reaction: Dissolve intermediate in MeCN or EtOAc. Add AZADO (1 mol%) and NaNO₂ (10 mol%).

  • Oxidant: Stir under an O₂ balloon (or open air) at room temperature for 3 hours.

  • Purification: Pass through a short silica plug to remove catalyst. Evaporate solvent.[2]

    • Final Yield: >90% (from intermediate).[3][4]

    • Total Yield: ~75-80%.

Visualization of Pathways

The following diagram illustrates the divergent pathways, highlighting the "Green" advantages in conditions and intermediates.

G cluster_trad Traditional Route (Brown) cluster_green Green Route (Recommended) Mg Mg / THF (Anhydrous) Grignard Homoallyl Grignard Mg->Grignard Activation Cryo -78°C Strict Control Grignard->Cryo Oxalate Diethyl Oxalate Oxalate->Cryo Target This compound (Target Scaffold) Cryo->Target Yield: 60% High Waste Glyox Ethyl Glyoxylate In_Water In or Zn Water/THF (25°C) Glyox->In_Water Bromide 4-Bromo- 1-butene Bromide->In_Water Intermediate Ethyl 2-hydroxy- hex-5-enoate In_Water->Intermediate Barbier (Aq. Phase) Oxidation AZADO Cat. Air (O2) Intermediate->Oxidation Oxidation->Target Yield: 80% High Atom Econ

Caption: Comparison of the cryogenic Grignard route (Red) vs. the ambient aqueous Barbier/Oxidation route (Green).

Downstream Utility & Applications

The value of This compound lies in its bifunctionality. The


-keto ester is a "soft" electrophile, while the alkene allows for late-stage functionalization (e.g., Metathesis, Hydroboration).
Case Study: Sustainable Pyrrole Synthesis

A key application is the Paal-Knorr synthesis of substituted pyrroles, often used in atorvastatin analogs.

  • Protocol: Condensation of this compound with primary amines.

  • Green Advantage: The reaction proceeds in Ethanol or Water (using surfactant catalysis) without acid catalysts, driven by the thermodynamic stability of the aromatic pyrrole ring [8].

Pyrrole KetoEster Ethyl 2-oxohex- 5-enoate Condensation Condensation (EtOH, Reflux) KetoEster->Condensation Amine Primary Amine (R-NH2) Amine->Condensation Pyrrole N-Substituted Pyrrole Condensation->Pyrrole - 2 H2O

Caption: Paal-Knorr synthesis utilizing the target scaffold to generate bioactive pyrroles.

Conclusion and Recommendation

For research and scale-up purposes, the Green Aqueous Barbier Route is superior to the traditional Grignard method.

  • Safety: Eliminates pyrophoric reagents and pressurized cylinders.

  • Sustainability: Uses water as the primary solvent and air as the oxidant.

  • Robustness: Avoids the "double-addition" impurity common in Grignard reactions with oxalates.

Recommendation: Adopt the Indium/Zinc-mediated aqueous allylation followed by AZADO oxidation for gram-to-kilogram scale synthesis of this compound.

References

  • Barbier vs. Grignard Reaction Mechanisms. Wikipedia / RSC Ontology. (2024).[5][6][7] Overview of organometallic additions to carbonyls.

  • A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction. J. Org. Chem. (2020).[4][7][8][9] Demonstrates Zinc-mediated allylation in green conditions.

  • This compound Compound Summary. PubChem. (2025).[10] CID 10920753.[5] Physical properties and identifiers.

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